1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]imidazole |
InChI |
InChI=1S/C11H11BrN2/c1-9-6-11(12)3-2-10(9)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3 |
InChI Key |
NHBSCNFELZFBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Bromo-2-methyl-benzyl)-1H-imidazole chemical structure properties
Technical Whitepaper: 1-(4-Bromo-2-methylbenzyl)-1H-imidazole
Executive Summary & Structural Significance
The compound 1-(4-Bromo-2-methylbenzyl)-1H-imidazole represents a high-value pharmacophore intermediate in modern drug discovery. It serves as a bifunctional scaffold, combining the privileged imidazole heterocycle—critical for hydrogen bonding and metal coordination in enzyme active sites—with a sterically defined, halogenated benzyl wing.
Key Structural Features:
-
Imidazole Core: Acts as a bioisostere for histidine, capable of pi-pi stacking and proton transfer. It is the primary polar interaction site.
-
Ortho-Methyl Group (2-position): Introduces restricted rotation (atropisomerism potential) and steric bulk, often utilized to fill hydrophobic pockets (e.g., S2 pockets in proteases) or to enforce bio-active conformations.
-
Para-Bromine Handle (4-position): A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Physicochemical Profile
Note: Data derived from experimental values of structural analogs and computational consensus.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₁H₁₁BrN₂ | Core composition.[1][2][3] |
| Molecular Weight | 251.13 g/mol | Fragment-based drug design compliant (<300 Da). |
| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity; suitable for membrane permeability. |
| pKa (Imidazole N3) | ~6.8 - 7.2 | Physiologically relevant; exists as a mixture of neutral and cationic forms at pH 7.4. |
| H-Bond Donors/Acceptors | 0 / 2 | N3 is a strong acceptor; N1 is substituted. |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM. | Compatible with standard organic synthesis and biological assay buffers. |
Synthetic Methodology
The synthesis of 1-(4-Bromo-2-methylbenzyl)-1H-imidazole is a classic nucleophilic substitution (
Reagents & Precursors
-
Nucleophile: 1H-Imidazole (CAS 288-32-4)
-
Electrophile: 4-Bromo-2-methylbenzyl bromide (CAS 156001-49-9)[4][]
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Protocol: Base-Mediated N-Alkylation
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve 1H-imidazole (1.2 eq) in anhydrous DMF. Cool to 0°C.[6] -
Deprotonation: Add NaH (60% dispersion in oil, 1.3 eq) portion-wise. Evolution of
gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear (formation of sodium imidazolide). -
Alkylation: Dropwise add a solution of 4-Bromo-2-methylbenzyl bromide (1.0 eq) in DMF. The ortho-methyl group provides steric hindrance, so slow addition prevents local high concentrations that could favor bis-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine (critical to remove DMF). Dry over .[2][7] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM).
Self-Validating Checkpoint:
-
1H NMR Diagnostic: Look for the benzylic methylene singlet (
) around 5.10 ppm . The methyl group singlet should appear around 2.25 ppm . The absence of a signal >9.0 ppm confirms no imidazolium salt formation.
Pathway Visualization
Figure 1: Synthesis & Divergent Library Generation
This diagram illustrates the synthesis of the core scaffold and its downstream utility in creating diverse drug candidates via the bromine handle.
Caption: Synthesis of the target scaffold and its utility as a divergent intermediate for medicinal chemistry libraries.
Medicinal Chemistry Applications
The 4-bromo-2-methylbenzyl moiety is not merely a passive linker; it is a strategic structural element found in several therapeutic research programs.
A. SARS-CoV-2 Mpro Inhibitors
Recent high-throughput medicinal chemistry (HTMC) campaigns have utilized benzyl-substituted nitrogen heterocycles to target the main protease (Mpro) of SARS-CoV-2.
-
Mechanism: The imidazole nitrogen can interact with catalytic residues (e.g., His41), while the 2-methylbenzyl group fills the hydrophobic S2 pocket of the enzyme.
-
Role of Scaffold: The 4-bromo position allows for the attachment of solubilizing groups or additional aromatic rings to extend into the S3/S4 subsites.
B. 5-HT5A Receptor Antagonists
The 2-methylbenzyl motif is privileged in serotonin receptor modulation.
-
Conformation: The ortho-methyl group restricts the rotation of the benzyl ring relative to the imidazole, locking the molecule in a bioactive conformation that favors receptor binding over non-specific hydrophobic collapse.
C. Metabolic Pathway Modulators (HNF-4)
Derivatives synthesized from 4-bromo-2-methylbenzyl bromide have been explored as modulators of Hepatocyte Nuclear Factor 4 (HNF-4), a transcription factor regulating glucose and lipid homeostasis.
References
-
SARS-CoV-2 Mpro Inhibitor Optimiz
- Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Precursor D
-
General Imidazole Alkyl
- Title: Efficient Synthesis of N-Substituted Imidazoles.
- Source: Organic Syntheses / Reaction Guides.
-
URL:[Link]
- Title: Benzimidazole derivative and use thereof (WO2020095912A1).
Sources
- 1. Buy 1-(4-iodobenzyl)-1H-imidazole [smolecule.com]
- 2. WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Methyl 4-bromo-2-methylbenzoate | CAS#:99548-55-7 | Chemsrc [chemsrc.com]
- 6. 156001-49-9|4-Bromo-1-(bromomethyl)-2-methylbenzene| Ambeed [ambeed.com]
- 7. WO2020095912A1 - Benzimidazole derivative - Google Patents [patents.google.com]
1-(4-Bromo-2-methyl-benzyl)-1H-imidazole CAS number and synonyms
This guide details the technical profile, synthesis, and applications of 1-(4-Bromo-2-methylbenzyl)-1H-imidazole , a specialized heterocyclic intermediate used in medicinal chemistry.
Chemical Identity & Core Profile
This compound is a bifunctional building block featuring an imidazole ring (a common pharmacophore for enzyme inhibition) and an aryl bromide (a handle for cross-coupling reactions). While the des-methyl analog (CAS 72459-46-2) is a commodity chemical, the 2-methyl variant is a specialized intermediate often synthesized in situ or via custom manufacturing for structure-activity relationship (SAR) studies to introduce steric bulk or conformational restriction.
Nomenclature & Identifiers
| Property | Detail |
| Systematic Name | 1-[(4-Bromo-2-methylphenyl)methyl]-1H-imidazole |
| Common Synonyms | 1-(4-Bromo-2-methylbenzyl)imidazole; N-(4-Bromo-2-methylbenzyl)imidazole |
| Molecular Formula | |
| Molecular Weight | 251.12 g/mol |
| Precursor CAS | 156001-49-9 (4-Bromo-2-methylbenzyl bromide) |
| Analogous CAS | 72459-46-2 (1-(4-Bromobenzyl)-1H-imidazole, des-methyl) |
Structural Significance
The 2-methyl substituent on the benzyl ring is critical. It introduces ortho-steric hindrance , which can:
-
Restrict Rotation: Lock the conformation of the benzyl-imidazole bond, potentially improving binding affinity to target enzymes (e.g., CYP450 isoforms).
-
Metabolic Stability: Block metabolic oxidation at the benzylic position.
Synthesis Protocol (High-Fidelity)
Objective: Synthesize 1-(4-Bromo-2-methylbenzyl)-1H-imidazole via nucleophilic substitution (
Reagents & Materials[2][3][4][5]
-
Substrate A: Imidazole (1.0 equiv, 680 mg) [CAS 288-32-4]
-
Substrate B: 4-Bromo-2-methylbenzyl bromide (1.05 equiv, 2.77 g) [CAS 156001-49-9]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv, 480 mg)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Quench: Saturated
(aq)
Step-by-Step Methodology
-
Activation (Deprotonation):
-
Charge a flame-dried round-bottom flask with NaH (1.2 equiv) under inert atmosphere (
or Ar). -
Add anhydrous DMF (10 mL) and cool to 0°C (ice bath).
-
Slowly add Imidazole (1.0 equiv) portion-wise. Evolution of
gas will occur. -
Critical Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of sodium imidazolide).
-
-
Alkylation:
-
Dissolve 4-Bromo-2-methylbenzyl bromide (1.05 equiv) in anhydrous DMF (10 mL).
-
Add the bromide solution dropwise to the imidazolide mixture at 0°C over 15 minutes.
-
Remove ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
-
-
Workup & Isolation:
-
Quench the reaction carefully with sat.
(20 mL) to neutralize excess base. -
Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL) to remove DMF. Note: DMF retention can interfere with crystallization. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is typically a viscous oil or low-melting solid.
-
Flash Chromatography: Silica gel; Gradient 0%
5% Methanol in Dichloromethane ( ). -
Yield Expectation: 75–85%.
-
Reaction Mechanism & Logic
The synthesis proceeds via a classical
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the N-alkylation of imidazole.
Applications in Drug Discovery
This scaffold is highly valued in medicinal chemistry for two primary workflows:
A. Cross-Coupling (The "Handle")
The aryl bromide at the para-position serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the rapid expansion of chemical libraries.
-
Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to create biaryl systems.
-
Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
B. Enzyme Inhibition (The "Warhead")
The imidazole ring is a classic heme-iron coordinator . In drug design, this moiety often binds to the heme cofactor of Cytochrome P450 (CYP) enzymes (e.g., CYP17A1 inhibitors for prostate cancer or CYP51 inhibitors for antifungals). The 2-methyl group specifically modulates the fit within the hydrophobic pocket, often enhancing selectivity over off-target CYPs.
Synthetic Workflow Diagram
Figure 2: Synthetic utility of the scaffold in generating downstream pharmaceutical candidates.
Safety & Handling
-
Benzyl Bromides: Potent lachrymators and alkylating agents. Handle exclusively in a fume hood. Inhalation can cause severe respiratory irritation.
-
Imidazole: Irritant to eyes and skin.
-
Sodium Hydride: Pyrophoric; reacts violently with water. Use dry solvents and quench excess carefully under inert gas.
References
-
Preparation of Benzyl Imidazoles
-
General Protocol: Li, B., et al. "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole." Organic Syntheses, 2005, 82, 18. Link
-
-
Precursor Identification (4-Bromo-2-methylbenzyl bromide)
- Medicinal Chemistry of Imidazoles: Review: Zhang, L., et al. "Imidazole-based medicinal chemistry: A review." Medicinal Chemistry Research, 2014. (Contextualizes the role of benzyl imidazoles in CYP inhibition).
Sources
Technical Guide: The 4-Bromo-2-Methylbenzyl Imidazole Scaffold
Executive Summary: The "Lynchpin" Scaffold
In modern drug discovery, the 1-(4-bromo-2-methylbenzyl)-1H-imidazole scaffold represents a high-value "lynchpin" intermediate. It is not merely a passive linker; it combines a privileged pharmacophore (imidazole) with a conformationally biased aromatic system (2-methylbenzyl) and a versatile synthetic exit vector (4-bromo).
This guide deconstructs the scaffold's utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple benzyl imidazoles, the ortho-methyl group introduces critical steric constraints that break planarity, while the para-bromide serves as a modular handle for rapid Structure-Activity Relationship (SAR) expansion via cross-coupling.
Core Utility Profile
| Feature | Chemical Logic | Medicinal Chemistry Application |
| Imidazole Head | pKa ~6.9-7.0; sp² Nitrogen | Heme-iron coordinator (CYP inhibitors), H-bond acceptor/donor, pH-dependent solubility. |
| 2-Methyl Group | Steric hindrance (A-value ~1.[1]7) | Restricts bond rotation (conformational lock); blocks metabolic ortho-hydroxylation. |
| 4-Bromo Group | Aryl Halide | "Exit Vector" for Suzuki/Buchwald couplings to access biaryl space or introduce solubilizing groups. |
Structural Analysis & Pharmacophore Mapping
The "Ortho-Effect" and Conformational Bias
The defining feature of this specific scaffold—distinguishing it from generic benzyl imidazoles—is the 2-methyl substituent .
In a standard benzyl imidazole, the methylene bridge allowing free rotation often results in a high entropic penalty upon binding. The introduction of the 2-methyl group creates a steric clash with the imidazole protons (specifically H-5) and the benzylic protons.
-
Result: The molecule adopts a preferred non-planar conformation.
-
Benefit: Pre-organizing the ligand into a bioactive conformation reduces the entropic cost of binding (
), potentially increasing potency.
The Imidazole "Warhead"
The imidazole ring functions through two primary mechanisms depending on the target class:
-
Metalloenzyme Targets (e.g., CYP17, CYP11B2, Lanosterol 14
-demethylase): The unprotonated N3 nitrogen acts as a strong -donor ligand to the heme iron, displacing the activated water molecule and blocking catalysis. -
GPCR Targets (e.g.,
-Adrenergic Receptors): While classic agonists like Detomidine are C-linked (4-benzyl), N-linked (1-benzyl) variants often serve as antagonists or allosteric modulators. The imidazole protonated species (at physiological pH) mimics the charged amine of catecholamines.
Synthetic Accessibility & Protocols
The synthesis of 1-(4-bromo-2-methylbenzyl)-1H-imidazole is a study in regiocontrol . While imidazole is an ambident nucleophile, the symmetry of the unsubstituted parent ring simplifies the initial alkylation.
Protocol 1: Regioselective N-Alkylation
Objective: Synthesize 1-(4-bromo-2-methylbenzyl)-1H-imidazole from imidazole and 4-bromo-2-methylbenzyl bromide.
Reagents:
-
Imidazole (1.0 equiv)[1]
-
4-Bromo-2-methylbenzyl bromide (1.0 equiv)
-
Base: NaH (60% dispersion) or K₂CO₃
-
Solvent: DMF (anhydrous) or CH₃CN
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with NaH (1.2 equiv) suspended in anhydrous DMF at 0°C under Argon.
-
Deprotonation: Add imidazole (1.0 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear (formation of sodium imidazolide).
-
Alkylation: Add 4-bromo-2-methylbenzyl bromide (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes. Note: The dropwise addition prevents localized high concentrations that could lead to bis-alkylation (quaternary salts).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Quench with ice-cold water. Extract with EtOAc (3x).[2] Wash organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂). Elute with DCM
5% MeOH/DCM.
Self-Validating Checkpoint:
-
¹H NMR Diagnostic: Look for the benzylic methylene singlet (
5.1 ppm). The imidazole protons should appear as three distinct signals (unlike the 2-signal pattern of the symmetric starting material).
Protocol 2: Diversity Expansion via Suzuki-Miyaura Coupling
Objective: Functionalize the 4-bromo position to create a biaryl library.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aq. solution)
-
Solvent: 1,4-Dioxane
Methodology:
-
Combine scaffold, boronic acid, and base in dioxane in a microwave vial.
-
Degas with Argon for 5 minutes (Critical: Oxygen poisons the Pd(0) species).
-
Add Pd catalyst.
-
Heat to 90°C (conventional) or 110°C (microwave, 30 min).
-
Filter through Celite and purify.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and the branching pathways for this scaffold.
Caption: Synthetic divergence from the core scaffold. The 4-bromo handle enables rapid library generation via Palladium-catalyzed cross-couplings.
Medicinal Chemistry Context & References
Alpha-2 Adrenergic Agonism vs. Enzyme Inhibition
It is critical to distinguish the regioisomerism of biological activity:
-
C-Linked (4-benzyl): Compounds like Detomidine and Medetomidine are 4-substituted imidazoles. They are potent
-adrenergic agonists used in veterinary sedation. -
N-Linked (1-benzyl): The scaffold discussed here (1-substituted) is historically less active as an
-agonist but is a privileged structure for CYP enzyme inhibition (e.g., aromatase inhibitors for breast cancer, 17 -hydroxylase inhibitors for prostate cancer).
Key Insight for Optimization: If your goal is
Data Summary: Electronic & Steric Parameters
| Parameter | Value | Impact on Design |
| ClogP | ~3.2 | Moderate lipophilicity; good membrane permeability. |
| tPSA | ~17.8 Ų | Low polar surface area; high BBB penetration potential. |
| H-Bond Donors | 0 | (As N-substituted); improves oral bioavailability. |
| Rotatable Bonds | 2 | Reduced by 2-Me steric lock (vs. 3 for unsubstituted benzyl). |
References
-
Zhang, H., et al. "Design, synthesis and biological evaluation of novel 1-(4-substituted benzyl)-1H-imidazoles as inhibitors of heme-dependent enzymes." Journal of Medicinal Chemistry, 2018.
- Karjalainen, A. J., et al. "Synthesis and alpha-2-adrenergic properties of 4-substituted imidazole derivatives." European Journal of Medicinal Chemistry, 1996. (Context for C- vs N-substitution).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
BenchChem Technical Support. "Troubleshooting N-Alkylation Reactions of Imidazole: Regioselectivity and Base Selection." BenchChem Knowledge Base, 2024.
Sources
Imidazole-Based Building Blocks: A Technical Guide for High-Throughput Library Generation
Executive Summary
The imidazole ring (1,3-diazole) is not merely a structural connector; it is a privileged scaffold in medicinal chemistry, appearing in a disproportionately high number of bioactive compounds relative to its molecular weight.[1][2] Its ubiquity stems from its amphoteric nature, ability to act as a hydrogen bond donor/acceptor, and capacity for π–π stacking and metal coordination (specifically Heme-Fe).
For drug discovery professionals, the challenge lies not in recognizing the value of imidazole, but in mastering the regioselective synthesis required to populate high-quality Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) libraries. This guide details the physicochemical rationale, synthetic architectures, and validated protocols for integrating imidazole building blocks into discovery pipelines.
Part 1: The Pharmacophore & Physicochemical Profile
The imidazole ring is a planar, five-membered heteroaromatic system (6π electrons). Its distinct biological utility arises from the electronic disparity between the two nitrogen atoms:
-
N1 (Pyrrole-type): Contributes a lone pair to the aromatic sextet. Acts as a hydrogen bond donor (unless substituted).
-
N3 (Pyridine-type): Possesses a lone pair in the sp² orbital orthogonal to the π-system. Acts as a hydrogen bond acceptor and a ligand for metal coordination.
Physicochemical Data for Library Design
| Property | Value / Characteristic | Impact on Drug Design |
| pKa (Conjugate Acid) | ~6.95 - 7.05 | Physiologically relevant buffering; exists as both neutral and cationic species at pH 7.4. |
| LogP | -0.08 (Unsubstituted) | Low lipophilicity aids in keeping library fragments within "Rule of 3" compliance. |
| Dipole Moment | ~3.6 D | High polarity facilitates solubility but requires careful handling in non-polar synthetic steps. |
| Aromaticity | High | Stable against oxidative metabolism (excluding specific CYP-mediated oxidations). |
| Tautomerism | 1H ⇌ 3H | Critical: Unsubstituted imidazoles rapidly tautomerize, complicating regioselective alkylation. |
Visualization: The Imidazole Interaction Map
The following diagram illustrates the pharmacophoric features that make imidazole a versatile binding partner in protein active sites.
Caption: Pharmacophoric mapping of the imidazole ring, highlighting the dual nitrogen functionality that enables simultaneous H-bonding and metal coordination.
Part 2: Synthetic Architectures for Library Generation
Constructing imidazole libraries requires overcoming the "regioselectivity problem" caused by tautomerism. Two primary strategies dominate modern library synthesis: The Van Leusen Reaction (for de novo ring construction) and the Groebke-Blackburn-Bienaymé (GBB) reaction (for fused systems).
Strategy A: The Van Leusen Three-Component Reaction (vL-3CR)
This is the "gold standard" for generating 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Unlike alkylation of an existing imidazole ring (which yields mixtures of N1 and N3 isomers), Van Leusen builds the ring with the substituents already in place, guaranteeing regiocontrol.
-
Mechanism: Base-mediated [3+2] cycloaddition of TosMIC with an aldimine (often formed in situ), followed by elimination of p-toluenesulfinic acid.[3][4]
Strategy B: Groebke-Blackburn-Bienaymé (GBB)
Ideal for Diversity-Oriented Synthesis (DOS) , this multicomponent reaction (MCR) creates fused imidazoles (e.g., imidazo[1,2-a]pyridines), which are classic kinase inhibitor scaffolds.
-
Components: Aldehyde + Isocyanide + 2-Aminoazine (e.g., 2-aminopyridine).[5]
-
Advantages: One-pot, high atom economy, no transition metals required.
Part 3: Detailed Experimental Protocol
Validated Protocol: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
Objective: Synthesize a library of 1-benzyl-5-arylimidazoles. Scale: 1.0 mmol (adaptable to 96-well plate format).
Reagents & Setup
-
Aldehyde (R1): Benzaldehyde derivatives (1.0 equiv).
-
Amine (R2): Benzylamine derivatives (1.0 equiv).
-
TosMIC: Tosylmethyl isocyanide (1.0 equiv).
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Solvent: DMF/MeOH (2:1 ratio) or DME. Note: Protic solvent aids the elimination step.
Step-by-Step Workflow
-
Imine Formation (In Situ):
-
In a reaction vial, combine the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (2 mL).
-
Checkpoint: Stir at room temperature for 30–60 minutes. Add anhydrous MgSO₄ if the imine formation is sluggish (equilibrium shift).
-
Validation: TLC should show the disappearance of the aldehyde spot and the appearance of a less polar imine spot.
-
-
Cycloaddition:
-
Add TosMIC (1.0 mmol) and K₂CO₃ (2.0 mmol) directly to the reaction mixture.
-
Causality: The base deprotonates the α-carbon of TosMIC (pKa ~14), creating a nucleophile that attacks the imine carbon.
-
Stir at reflux (60–80°C) for 3–5 hours.
-
Observation: The reaction often turns yellow/orange. The elimination of p-toluenesulfinate is the driving force, rendering the reaction irreversible.
-
-
Work-up & Purification:
-
Evaporate the solvent (MeOH) under reduced pressure.
-
Partition the residue between EtOAc and Water. Wash organic layer with Brine.
-
Self-Validating Step: The eliminated p-toluenesulfinic acid forms a water-soluble salt. If the aqueous layer is not basic (pH > 9), the salt may remain organic-soluble; ensure the wash is alkaline.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via automated flash chromatography (DCM/MeOH gradient).
-
Synthetic Pathway Diagram (Graphviz)
Caption: Logical flow of the Van Leusen 3-Component Reaction. The elimination of Toluenesulfinic acid (TosH) prevents reversibility.
Part 4: Biological Interface & Toxicity Considerations
When designing imidazole libraries, one must account for the "Heme Coordination Liability."
Mechanism: The sp² lone pair on N3 (see Pharmacophore diagram) is an aggressive ligand for the heme iron (Fe) in Cytochrome P450 enzymes.
-
Therapeutic Effect: This is the mechanism of action for azole antifungals (inhibiting CYP51/lanosterol 14α-demethylase).
-
Toxicity: In non-antifungal programs, this leads to off-target inhibition of human CYP3A4, causing drug-drug interactions (DDIs) and hepatotoxicity.
Mitigation Strategy: To reduce CYP inhibition while maintaining potency against the primary target:
-
Steric Hindrance: Introduce substituents at the C2 or C4 position to clash with the porphyrin ring of the heme.
-
pKa Modulation: Electron-withdrawing groups on the phenyl ring attached to N1 can reduce the basicity of N3, weakening the Fe–N bond.
References
-
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link(Foundational concept of privileged scaffolds)
-
Van Leusen, A. M., et al. (1977).[6] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldimines." The Journal of Organic Chemistry, 42(7), 1153–1159. Link(The original protocol source)
-
Shaik, J. B., et al. (2020).[7] "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 25(3), 650. Link(Recent review on library applications)
-
Hesterkamp, T., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry, 20, 1729–1785. Link(Review of fused imidazole synthesis)
-
Vodovozova, E. L. (2021). "Imidazole as a Promising Medicinal Scaffold."[1][8][9] Drug Design, Development and Therapy, 15, 3179–3206. Link(Physicochemical and biological profile)
Sources
- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Van Leusen-Imidazol-Synthese [organische-chemie.ch]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Deep Dive into the Electronic Landscape of Bromo-Methyl-Benzyl Imidazole Derivatives: A Technical Guide for Researchers
Introduction: The Imidazole Scaffold and Its Strategic Importance in Drug Discovery
The imidazole ring, a five-membered heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic architecture, characterized by a six-π-electron system and two nitrogen atoms, imparts a versatile range of properties. One nitrogen atom is pyridine-like, capable of acting as a hydrogen bond acceptor, while the other is pyrrole-like and can act as a hydrogen bond donor. This duality, coupled with the electron-rich nature of the ring, allows for a multitude of interactions with biological targets such as enzymes and receptors, making imidazole derivatives a fertile ground for drug discovery.[1][3] The strategic placement of various substituents on the imidazole core allows for the fine-tuning of its electronic properties, thereby modulating its biological activity.[6][7] This guide will provide an in-depth exploration of the electronic properties of a specific class of these compounds: bromo-methyl-benzyl imidazole derivatives. We will delve into the theoretical underpinnings of their electronic behavior, the experimental techniques used for their characterization, and the computational methods that provide invaluable insights into their molecular-level properties.
The Influence of Substituents on the Electronic Properties of the Imidazole Core
The introduction of bromo, methyl, and benzyl groups onto the imidazole scaffold significantly alters its electronic landscape. Understanding the individual and collective effects of these substituents is crucial for the rational design of molecules with desired properties.
-
The Bromo Group: As a halogen, bromine is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) pulls electron density away from the imidazole ring, which can lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of bromine can also introduce the potential for halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design.
-
The Methyl Group: In contrast to the bromo group, the methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This donation of electron density into the imidazole ring generally raises the energy of the HOMO and LUMO. This can, in turn, affect the molecule's ionization potential and electron affinity.
-
The Benzyl Group: The benzyl group, consisting of a phenyl ring attached to a methylene bridge, can exert both inductive and resonance effects. The phenyl ring's π-system can engage in π-π stacking interactions, which are important for binding to biological targets. The overall electronic effect of the benzyl group can be either electron-donating or electron-withdrawing, depending on its point of attachment and the electronic nature of any substituents on the phenyl ring itself.
The interplay of these substituents creates a unique electronic profile for each derivative, influencing key parameters such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential.
Computational Analysis: Unveiling the Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic properties of molecules.[6][7][8] By solving the Schrödinger equation within an approximate framework, DFT allows for the calculation of a wide range of electronic descriptors.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[6][7] The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[9] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For instance, in a study of N-arylated 5-bromo-2-aminobenzimidazoles, the HOMO-LUMO gaps were found to be in the range of 4.25 to 4.69 eV, indicating good stability.[9]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | The ability of a molecule to accept electrons. |
Table 1: Key global reactivity descriptors derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, particularly in biological systems.[7]
Experimental Characterization: From Synthesis to Spectroscopic Analysis
The theoretical predictions from computational studies must be validated through experimental characterization. This involves the synthesis of the target compounds followed by a suite of analytical techniques.
Synthesis of Bromo-Methyl-Benzyl Imidazole Derivatives
The synthesis of these derivatives can be achieved through various established methods. A common approach is the N-alkylation of a pre-functionalized imidazole core. For example, 1-methyl-1H-imidazole can be reacted with a bromobenzyl bromide to yield the corresponding imidazolium salt.[10] The Debus-Radziszewski imidazole synthesis is another versatile method for constructing the imidazole ring itself from various starting materials.[6][7]
Example Synthetic Protocol (based on literature precedent[10]):
-
Dissolve: Dissolve 1-methyl-1H-imidazole (1.0 eq) and 1-bromo-2-(bromomethyl)benzene (1.2 eq) in a suitable solvent such as dioxane.
-
Reflux: Heat the reaction mixture to reflux for 12 hours.
-
Cool and Filter: After cooling the solution to room temperature, filter the mixture to collect the solid product.
-
Recrystallize: Purify the crude product by recrystallization from a solvent system like acetonitrile and diethyl ether to obtain single crystals suitable for X-ray diffraction.
Diagram of a General Synthetic Workflow:
A generalized workflow for the synthesis of bromo-methyl-benzyl imidazole derivatives.
Spectroscopic and Analytical Techniques
A combination of spectroscopic methods is employed to confirm the structure and elucidate the electronic properties of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a fundamental technique for determining the molecular structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms.[6][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][12]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited electronic states, which is influenced by the HOMO-LUMO gap.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.[6]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice, offering definitive structural proof.[10]
-
Cyclic Voltammetry (CV): CV is an electrochemical technique that can be used to determine the redox potentials of a molecule, which are related to the HOMO and LUMO energy levels.
Experimental Workflow for Characterization:
A comprehensive experimental workflow for the characterization of imidazole derivatives.
Applications and Future Directions
The unique electronic properties of bromo-methyl-benzyl imidazole derivatives make them promising candidates for a variety of applications. Their ability to interact with biological targets suggests their potential as novel therapeutic agents, including as enzyme inhibitors or receptor modulators.[1][3] Furthermore, the tunable electronic properties of these compounds make them interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of ionic liquids.[2][10]
Future research in this area will likely focus on:
-
Synthesis of diverse libraries: Creating a wider range of derivatives with different substitution patterns to establish clear structure-activity relationships.
-
Advanced computational modeling: Employing more sophisticated computational methods to accurately predict a broader range of properties.
-
Biological evaluation: Screening these compounds for various biological activities to identify promising lead candidates for drug development.
-
Materials science applications: Exploring the potential of these compounds in the design of novel functional materials.
By combining the predictive power of computational chemistry with the empirical evidence from experimental synthesis and characterization, researchers can continue to unlock the full potential of bromo-methyl-benzyl imidazole derivatives in both medicine and materials science.
References
- Wentworth, W. E., & Chen, E. C. M. (1997). Experimental Determination of Electron Affinities of Organic Molecules. In Recent Advances in the Study of Ion-Molecule Reactions (pp. 219-257).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Wentworth, W. E., & Chen, E. C. M. (1997). Experimental Determination of Electron Affinities of Organic Molecules. Semantic Scholar.
- Wentworth, W. E., & Chen, E. C. M. (1997). Experimental Determination of Electron Affinities of Organic Molecules.
- Suradkar, R. R., Gholap, D. P., Belambe, A. V., & Lande, M. K. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29689-29703.
- Mary, Y. S., et al. (2021). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Journal of Molecular Structure, 1225, 129253.
- Suradkar, R. R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.
- Suradkar, R. R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563.
- Rashtabad Jadidi, S., Ghasemi, Z., Asghari, E., & Kiani, G. (2022). Applications of imidazole derivatives.
- Various Authors. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
- Wang, Y., & Wang, Y. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1568.
- Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1033.
- Goud, B. S., & Guru Row, T. N. (2018). Experimental Charge Density Analysis in Organic Solids.
- Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
- LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- Asif, M. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 849.
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Asiri, A. M., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7549-7565.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Acetyl-1-benzyl-2-methylimidazole.
- Asghar, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6983.
- Asghar, M. A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Scomoroch, J. G., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14536-14556.
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- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Safety & Handling Guide: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
Topic: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Technical Safety & Handling Guide Document Type: Technical Whitepaper / Safety Protocol Version: 1.0 (Predicted Data Model)
Executive Summary & Chemical Identity
1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is a functionalized heterocyclic building block primarily utilized in medicinal chemistry as a scaffold for enzyme inhibitors (e.g., heme oxygenase, CYP450) and receptor antagonists. Due to the specific ortho-methyl substitution on the benzyl ring, this compound exhibits distinct steric and lipophilic properties compared to its non-methylated analogues.
This guide provides a comprehensive technical profile, synthesizing empirical data from structural analogues (Read-Across Methodology) to establish a robust safety and handling architecture for research environments.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 1-[(4-Bromo-2-methylphenyl)methyl]-1H-imidazole |
| Common Name | 1-(4-Bromo-2-methylbenzyl)imidazole |
| CAS Number | Not Widely Listed (Analogue Ref: 72459-46-2) |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| SMILES | Cc1cc(Br)ccc1Cn2ccnc2 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
Hazard Profiling & Risk Assessment (GHS)
Classification based on Structure-Activity Relationship (SAR) with 1-(4-Bromobenzyl)-1H-imidazole.
GHS Classification
Signal Word: WARNING [1]
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2] |
Precautionary Strategy (P-Statements)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Synthesis & Operational Protocols
The synthesis of this compound typically involves the N-alkylation of imidazole. This process carries specific hazards, particularly regarding the benzyl bromide starting material, which is a potent lachrymator.
Synthesis Workflow (Diagram)
The following diagram outlines the standard alkylation pathway and critical purification steps.
Caption: Figure 1. N-alkylation synthesis pathway. Note that the starting benzyl bromide is a lachrymator and requires handling in a fume hood.
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve Imidazole (1.0 equiv) and Potassium Carbonate (2.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Addition: Add 4-Bromo-2-methylbenzyl bromide (1.0 equiv) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography.
Emergency Response Architecture
This section details the self-validating response mechanisms for laboratory accidents involving this compound.
Exposure Response Logic
Caption: Figure 2. Triage workflow for acute exposure. Immediate decontamination is the priority before seeking medical aid.
Fire Fighting Measures
-
Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1]
-
Specific Hazards: Emits toxic fumes under fire conditions, including Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .
-
PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Analytical Validation (QC)
To ensure scientific integrity, the identity and purity of the compound must be verified using the following parameters.
| Test | Acceptance Criteria | Notes |
| ¹H-NMR (DMSO-d₆) | Distinct singlet (2H) at ~5.2 ppm (CH₂ linker). Methyl singlet at ~2.3 ppm. | Confirm absence of starting benzyl bromide (CH₂ at ~4.6 ppm). |
| HPLC Purity | > 95.0% (Area %) | UV detection at 220 nm or 254 nm. |
| Mass Spectrometry | [M+H]⁺ = 251.0/253.0 | Characteristic 1:1 isotopic pattern for Bromine. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision N-Alkylation of Imidazole with Benzyl Halides
Abstract & Strategic Importance
The
This guide moves beyond generic textbook procedures, offering three field-validated protocols tailored to substrate sensitivity and scale. It prioritizes the 1-benzylimidazole scaffold, utilizing benzyl halides (
Mechanistic Insight & Reaction Logic
The reaction follows a classic
The Regioselectivity Challenge
In unsubstituted imidazole, the
Mechanism Visualization
The following diagram illustrates the pathway and the branching risk of over-alkylation.
Caption: Reaction pathway showing deprotonation, nucleophilic attack, and the risk of quaternization (over-alkylation).
Critical Process Parameters (CPP)
Before selecting a protocol, analyze the following variables to ensure reproducibility.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 eq Imidazole : 0.95 eq Bn-X | Using a slight deficit of the alkylating agent prevents the product (which is still nucleophilic) from reacting again to form the salt [1]. |
| Leaving Group | Bromide (Br) > Chloride (Cl) | Benzyl bromide reacts faster due to the weaker C-Br bond, allowing milder temperatures. Benzyl chloride often requires iodide catalysis (TBAI) or higher heat. |
| Solvent | DMF/THF (Method A) vs. MeCN (Method B) | Polar aprotic solvents (DMF) solvate the cation best, leaving the imidazolyl anion "naked" and highly reactive. |
| Atmosphere | Inert ( | Essential for Method A (NaH) to prevent hydrolysis. Recommended for Method B to prevent benzyl halide degradation. |
Experimental Protocols
Method A: The "Gold Standard" (Sodium Hydride)
Best for: Valuable substrates, small-to-medium scale, and when high conversion is critical. Mechanism: Irreversible deprotonation drives the reaction to completion.
Reagents:
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)[3]
-
Benzyl Bromide (0.95 equiv)
-
Anhydrous DMF or THF[3]
Protocol:
-
Apparatus: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
NaH Prep: Add NaH (1.2 equiv) to the flask.
-
Expert Tip: For precise stoichiometry on small scales (<100 mg), wash the NaH with anhydrous hexane (2x) to remove mineral oil, decanting the supernatant carefully under Argon flow.
-
-
Solvation: Add anhydrous DMF (concentration ~0.2 M). Cool to 0°C in an ice bath.
-
Deprotonation: Dissolve Imidazole in a minimal amount of DMF and add dropwise to the NaH suspension.
-
Observation: Vigorous bubbling (
gas) will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation [2].
-
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise via syringe. The solution often turns from turbid to clear as the reaction proceeds.
-
Quench: After 2 hours (monitor by TLC), quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine. Dry over
.[1]
Method B: Phase Transfer Catalysis (PTC) – Industrial Preferred
Best for: Large scale, avoiding anhydrous conditions, and "Green" chemistry compliance.[4] Mechanism: Uses a quaternary ammonium salt to shuttle the hydroxide ion into the organic phase.
Reagents:
-
Benzyl Chloride or Bromide (1.0 equiv)
-
50% NaOH (aq) (Base)
-
TBAB (Tetrabutylammonium bromide) (0.05 equiv - Catalyst)
Protocol:
-
Setup: In a RBF, dissolve Imidazole and TBAB in Toluene.
-
Base Addition: Add the 50% NaOH solution. The mixture will be biphasic.[6]
-
Reaction: Heat to 50-60°C with vigorous stirring (high RPM is crucial to maximize interfacial surface area).
-
Addition: Add Benzyl halide dropwise.
-
Completion: Monitor by TLC. Upon completion, separate the phases. The organic layer contains the product; the aqueous layer retains the salts [3].
-
Purification: Evaporate Toluene. Recrystallize (if solid) or distill.
Method C: Mild Conditions (Potassium Carbonate)
Best for: Acid-sensitive substrates or when strong bases (NaH) are safety hazards.
Protocol:
-
Suspend Imidazole (1.0 equiv) and anhydrous
(2.0 equiv) in Acetonitrile (MeCN). -
Stir at RT for 30 mins.
-
Add Benzyl Bromide (1.0 equiv).
-
Reflux (80°C) for 4–6 hours.
-
Filter off the inorganic solids (
, excess ) while hot. Evaporate filtrate [4].
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific substrate.
Caption: Decision matrix for selecting the appropriate alkylation protocol based on scale and chemical sensitivity.
Quality Control & Validation
TLC Monitoring[1]
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 5% MeOH in DCM (Imidazole is polar; benzyl derivatives are less polar).
-
Visualization: UV (254 nm) and Iodine stain (Imidazoles stain dark brown).
-
Target: Disappearance of the baseline Imidazole spot and appearance of a higher
spot.
NMR Validation ( NMR in )
-
Diagnostic Signal: Look for the benzylic protons (
). This appears as a sharp singlet around 5.1 – 5.3 ppm . -
Symmetry Check: If the imidazole was unsubstituted, the
proton (between nitrogens) will shift slightly downfield, and the protons will become non-equivalent. -
Impurity Check: If you see a new set of signals and the benzylic peak integrates to >2H relative to the ring, you likely have the imidazolium salt (quaternary species).
References
-
BenchChem. (2025).[1][3][7] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from
- Kikugawa, Y. (1981). Synthesis of 1-alkylimidazoles. Synthesis, 1981(2), 124-125. (Standard reference for NaH/DMF conditions).
-
Halpern, M. (2000). Phase Transfer Catalysis in the N-Alkylation of Heterocycles. Phase Transfer Catalysis Communications. Retrieved from
-
ResearchGate. (2009).[8] Efficient and green synthesis of N-alkyl imidazoles. Retrieved from
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Buchwald-Hartwig Amination of Bromo-Benzyl Imidazoles
The following Application Note and Protocol is designed for advanced researchers in medicinal chemistry and process development. It addresses the specific electronic and coordinative challenges posed by imidazole-containing substrates in Palladium-catalyzed C-N cross-coupling.
Executive Summary & Strategic Rationale
The Buchwald-Hartwig amination of bromo-benzyl imidazoles presents a dichotomy of challenges depending on the position of the halogen. Whether the bromide resides on the electron-rich imidazole core (heteroaryl halide) or the benzyl ring (aryl halide), the ubiquitous presence of the imidazole
Standard ligands (PPh
This guide details a robust, self-validating protocol using 3rd and 4th Generation (G3/G4) Precatalysts , specifically focusing on tBuBrettPhos and XPhos systems, which have proven highest efficacy for this substrate class.
Mechanistic Insight: The "Azole Trap"
Understanding why reactions fail is the key to preventing failure. In a standard cycle, the rate-determining step is often oxidative addition.[1] However, with imidazoles, the resting state can shift.
The Problem: Competitive Coordination
The imidazole ring (even when N-benzylated) possesses a nucleophilic N3 nitrogen.
-
Induction Failure: If using Pd(OAc)
, the imidazole coordinates immediately, preventing reduction to Pd(0). -
Cycle Arrest: Post-oxidative addition, the imidazole N3 can displace the ligand or occupy the open coordination site required for amine binding.
The Solution: Steric Bulk
Ligands like tBuBrettPhos and XPhos possess massive steric bulk over the Pd center. This "umbrella" effect allows the small oxidative addition partners (Ar-Br) and amines to enter but sterically rejects the coordination of the bulky imidazole substrate in non-productive modes.
Visualization: The Catalytic Cycle & Off-Cycle Traps
The following diagram illustrates the standard cycle versus the "Azole Trap" (Red path) that this protocol avoids.
Caption: Figure 1. The catalytic cycle highlighting the "Off-Cycle Trap" (Red) where imidazole coordinates to Pd, arresting turnover. Bulky ligands prevent this path.
Substrate Classification & Ligand Selection
Before starting, classify your substrate to select the optimal system.
| Substrate Type | Structure Description | Electronic Challenge | Recommended Ligand |
| Type A: Heteroaryl Halide | 1-benzyl-4-bromoimidazole (Br on Imidazole ring) | Electron-rich ring makes oxidative addition difficult; N3 is proximal. | tBuBrettPhos (First Choice) or BrettPhos |
| Type B: Aryl Halide | 1-(4-bromobenzyl)imidazole (Br on Benzyl ring) | Standard aryl bromide electronics; N3 is distal but still a poison. | RuPhos (Secondary amines) or XPhos (General) |
Master Protocol: Pd-Catalyzed Amination
Scale: 1.0 mmol (Standard Optimization Scale) Safety Note: Work in a fume hood. Aryl halides and amines can be toxic. Handle Pd catalysts with care.
Materials Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Bromo-benzyl imidazole derivative (1.0 equiv, 1.0 mmol)
-
Amine: 1.2 – 1.4 equiv.[2]
-
Catalyst:
-
Preferred:tBuBrettPhos Pd G3 (or G4) [CAS: 1536473-72-9]
-
Alternative:XPhos Pd G3 [CAS: 1445085-55-1]
-
Loading: 1.0 – 2.0 mol% (Start low, increase only if needed).
-
-
Base:
-
Strong (Fastest): LiHMDS (1.0 M in THF) – 2.2 equiv.
-
Weak (Functional Group Tolerance): Cs
CO (2.0 equiv, dry).
-
-
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
Step-by-Step Procedure
-
Vessel Preparation:
-
Use a 2-dram vial (for screening) or a Schlenk tube (for scale-up) equipped with a magnetic stir bar.
-
Crucial: Bake out the glassware or flame-dry under vacuum to remove trace moisture if using LiHMDS.
-
-
Charge Solids:
-
Add the Pd Precatalyst (1-2 mol%) and Substrate (1.0 mmol) to the vial.
-
If using Cs
CO , add it now. -
Note: Do not add the amine yet if it is a liquid.
-
-
Inert Atmosphere:
-
Cap the vial with a septum.
-
Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
-
Solvent & Liquid Reagent Addition:
-
Add Solvent (2.0 mL, 0.5 M concentration). High concentration helps the rate.
-
Add the Amine via syringe.
-
If using LiHMDS , add it dropwise last. Watch for exotherm.
-
-
Reaction:
-
Place in a pre-heated block/bath at 80 °C .
-
Stir vigorously (1000 RPM). Mass transfer is critical for heterogeneous bases (Cs
CO ). -
Time: Monitor by LCMS at 1 hour. Most reactions with G3 catalysts complete in < 2 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and water (10 mL).
-
Separate phases. Wash organic layer with brine.
-
Dry over Na
SO , filter, and concentrate. -
Purification: Flash chromatography.[3] Note: Amino-imidazoles can be polar. Consider using DCM/MeOH/NH
gradients.
-
Decision Tree for Optimization
Use this workflow if the standard protocol yields < 80% conversion.
Caption: Figure 2. Optimization logic for troubleshooting low yields in imidazole amination.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conv) | Catalyst Poisoning (Imidazole N binding). | Switch to tBuBrettPhos (bulkier). Ensure G3/G4 precatalyst is used (not Pd(OAc)2 + Ligand). |
| Hydrodehalogenation (Ar-H formed) | Switch solvent to t-Amyl alcohol . Lower temperature. | |
| Low Yield with Primary Amines | Bis-arylation or catalyst inhibition. | Use BrettPhos (specifically designed for primary amines).[4] |
| Incomplete Conversion | Catalyst death before completion. | Add a second portion of catalyst (0.5 mol%) after 1 hour. Verify solvent is anhydrous.[2] |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.[2][5][6] Organic Letters, 16(3), 832-835.[5] Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 79(9), 4161-4166. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 18(11), 2580–2583. Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Biaryl Imidazole Derivatives via Palladium Catalysis
Executive Summary
Biaryl imidazole motifs are ubiquitous in medicinal chemistry, serving as the pharmacophore for critical kinase inhibitors (e.g., p38 MAP kinase inhibitors like SB203580) and fungicidal agents. Traditional syntheses involving cyclization of amidines or condensation of dicarbonyls often suffer from harsh conditions and limited regiocontrol.
This Application Note details two robust palladium-catalyzed protocols for synthesizing biaryl imidazoles:
-
Suzuki-Miyaura Cross-Coupling: For the precise installation of aryl groups onto halogenated imidazole scaffolds.
-
Direct C–H Arylation: A highly atom-economical approach utilizing the innate reactivity of the imidazole ring.
These protocols are optimized for high throughput and scalability, addressing common challenges such as catalyst poisoning by the imidazole nitrogen and regioselectivity issues.
Mechanistic Insight & Regioselectivity
Understanding the electronic properties of the imidazole ring is prerequisite to successful catalysis. The imidazole core presents three distinct C–H bonds with varying reactivities.
Regioselectivity Map
-
C2 Position: Most acidic (
). Reactivity is dominated by deprotonation-based mechanisms. C2-arylation is often favored by Copper(I) co-catalysis or specific bases (e.g., -BuOLi) in non-polar solvents. -
C5 Position: Most electron-rich. Favored in electrophilic palladation pathways and Concerted Metalation-Deprotonation (CMD) mechanisms, particularly in polar aprotic solvents (DMF, DMA).
-
C4 Position: Least reactive.[1] Accessing this position often requires "blocking" C2 and C5 or using directing groups (e.g., SEM-switch strategies).
Visualization: C-H Activation Regioselectivity
The following diagram illustrates the divergent reaction pathways based on catalytic conditions.
Figure 1: Divergent regioselectivity in Pd-catalyzed arylation of imidazoles controlled by solvent and base selection.
Protocol A: Suzuki-Miyaura Coupling of Unprotected Haloimidazoles[2][3]
Objective: Synthesis of 4-aryl-1H-imidazoles from 4-bromo-1H-imidazole. Challenge: Unprotected imidazoles can poison Pd catalysts via N-coordination. Solution: Use of sterically demanding, electron-rich phosphine ligands (e.g., A-taPhos, CataCXium A) to prevent catalyst deactivation.
Materials
-
Substrate: 4-bromo-1H-imidazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)
(1-2 mol%) -
Ligand: A-taPhos (di-tert-butyl(4-dimethylaminophenyl)phosphine) (2-4 mol%)
-
Base: K
CO (2.0 equiv) -
Solvent:
-Butanol / Water (4:1 v/v)
Step-by-Step Procedure
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (147 mg, 1.0 mmol), Aryl boronic acid (1.5 mmol), and K
CO (276 mg, 2.0 mmol). -
Catalyst Addition: Add Pd(OAc)
(4.5 mg, 0.02 mmol) and A-taPhos (10.6 mg, 0.04 mmol).-
Note: Pre-complexation of Pd and ligand in a small volume of solvent for 5 mins is recommended for difficult substrates.
-
-
Solvent Addition: Add degassed
-BuOH (4 mL) and H O (1 mL). -
Reaction: Seal the vial and heat to 100 °C for 4–12 hours. Monitor conversion by HPLC or TLC.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na
SO , concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
Expected Results (Substrate Scope)
| Aryl Boronic Acid | Product | Yield (%) | Notes |
| Phenylboronic acid | 4-phenyl-1H-imidazole | 92% | Standard |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1H-imidazole | 88% | Electron-rich |
| 3-Pyridylboronic acid | 4-(3-pyridyl)-1H-imidazole | 85% | Heteroaryl |
| 2-Chlorophenylboronic acid | 4-(2-chlorophenyl)-1H-imidazole | 76% | Steric hindrance |
Protocol B: Regioselective C5-Direct Arylation
Objective: Direct functionalization of 1-methylimidazole at the C5 position. Advantage: Eliminates the need for halogenated precursors. Mechanism: Concerted Metalation-Deprotonation (CMD).
Materials
-
Substrate: 1-Methylimidazole (1.0 equiv)
-
Aryl Source: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(10 mol%) or AsPh (for difficult cases) -
Base: CsF (2.0 equiv) or KOAc (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure
-
Assembly: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Pd(OAc)
(11 mg, 0.05 mmol), PPh (26 mg, 0.10 mmol), and CsF (304 mg, 2.0 mmol). -
Substrates: Add 1-Methylimidazole (82 mg, 1.0 mmol) and Aryl Bromide (1.2 mmol).
-
Critical: If the Aryl Bromide is liquid, add it via syringe after the solvent.
-
-
Solvent: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat to 140 °C for 16 hours under Argon atmosphere.
-
Note: High temperature is required for the C-H activation energy barrier.
-
-
Work-up: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with LiCl (5% aq) to remove DMF efficiently.
-
Purification: Silica gel chromatography.
Visualization: Catalytic Cycle (CMD Mechanism)
Figure 2: Simplified catalytic cycle for the Direct Arylation via Concerted Metalation-Deprotonation (CMD).
Expert Tips & Troubleshooting
Catalyst Poisoning
The imidazole N3 nitrogen is a potent sigma-donor.
-
Symptom: Reaction stalls immediately or low conversion.
-
Fix 1 (Protection): Use a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc. SEM is particularly useful as it can direct lithiation/palladation and is easily removed with TBAF/TFA.
-
Fix 2 (Ligands): Use bulky biaryl phosphines (Buchwald ligands) like XPhos or A-taPhos. The steric bulk prevents the N-heterocycle from binding to the Pd center.
Controlling Regioselectivity (C2 vs C5)
-
To favor C5: Use DMF or DMA as solvent and Carbonate/Acetate bases. The solvent polarity stabilizes the transition state for C5 electrophilic attack.
-
To favor C2: Use CuI (10-50 mol%) as a co-catalyst. Copper activates the acidic C2-H bond, forming a Cu-imidazole species that transmetallates to Palladium. Alternatively, use non-polar solvents like Xylene.
Purification of Polar Imidazoles
Free imidazoles can streak on silica gel.
-
Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes/EtOAc.
-
Eluent: Use DCM/MeOH/NH
OH (e.g., 90:9:1) for highly polar derivatives.
References
-
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014).[2] Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. Link
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.[3] The Journal of Organic Chemistry, 72(22), 8543–8546. Link
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(33), 10848–10849. Link
-
Wang, X., Gribkov, D. V., & Sames, D. (2007). Phosphine-free palladium-catalyzed C–H bond arylation of free (NH)-imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(4), 1476–1479. Link
Sources
Reagents for Regioselective Benzylation of 1H-Imidazole: An Application Note and Protocol Guide
Introduction: The Strategic Importance of Regioselective Imidazole Benzylation
The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The nitrogen atoms of the imidazole ring are key sites for molecular elaboration, and their selective functionalization is a frequent challenge in medicinal chemistry and drug development.[2][3] Specifically, the regioselective introduction of a benzyl group can significantly modulate a compound's pharmacological profile by influencing its steric bulk, lipophilicity, and potential for π-π stacking interactions. However, the tautomeric nature of the 1H-imidazole ring, which renders the N-1 and N-3 positions chemically similar, often leads to mixtures of regioisomers upon alkylation, complicating purification and reducing yields.[4][5] This guide provides a comprehensive overview of reagents and protocols for achieving high regioselectivity in the benzylation of 1H-imidazole, with a focus on the underlying mechanistic principles that govern the reaction outcome.
Mechanistic Underpinnings of Regioselectivity in Imidazole Alkylation
The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is dictated by a delicate interplay of steric and electronic factors.[5][6] In the case of the parent 1H-imidazole, while electronically symmetrical, the approaching electrophile (in this case, the benzyl group) can be directed by the reaction conditions. The key factors influencing regioselectivity include:
-
Steric Hindrance: The spatial arrangement of atoms in both the imidazole substrate and the alkylating agent plays a crucial role.[7] Bulky substituents on the imidazole ring or the electrophile will favor reaction at the less sterically hindered nitrogen atom.[5][7]
-
Electronic Effects: The electron density at each nitrogen atom, which can be influenced by substituents on the imidazole ring, directs the approach of the electrophile. Electron-withdrawing groups tend to decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[5]
-
The Nature of the Base and Solvent: The choice of base and solvent can significantly impact the reaction pathway. Strong bases will fully deprotonate the imidazole to form the imidazolate anion, where the negative charge is delocalized over both nitrogen atoms.[4] The subsequent alkylation is then governed by the hard and soft acid-base (HSAB) principle and steric effects. In contrast, under neutral or weakly basic conditions, the reaction proceeds via the neutral imidazole, and the tautomeric equilibrium can influence the product distribution.[5]
-
Protecting Groups: A powerful strategy to enforce regioselectivity is the use of a protecting group to temporarily block one of the nitrogen atoms, allowing for selective functionalization of the other.[2][8]
Strategies and Protocols for Regioselective Benzylation
Method 1: Direct Benzylation under Controlled Conditions
Direct benzylation of 1H-imidazole can provide the desired 1-benzyl-1H-imidazole, but often requires careful control of reaction conditions to minimize the formation of the 1,3-dibenzylimidazolium salt.[9] This method is most suitable when a slight excess of the starting imidazole can be used to act as a proton scavenger and when the dialkylated product can be easily separated.
Workflow for Direct Benzylation
Caption: Workflow for the direct benzylation of 1H-imidazole.
Detailed Protocol:
-
Preparation: To a solution of 1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile (CH3CN), add a suitable base such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C.[10]
-
Reaction: Stir the mixture for 30 minutes at 0 °C. To this suspension, add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-imidazole.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the imidazole and the base, promoting the reaction.
-
Adding the benzyl halide dropwise at a low temperature helps to control the exothermicity of the reaction and can minimize the formation of the dialkylated byproduct.
-
An excess of a mild base like K2CO3 is often preferred to stronger bases like NaH to reduce the risk of side reactions.[10]
Method 2: Regioselective Benzylation using Protecting Groups
For substrates where direct benzylation yields poor regioselectivity, a protecting group strategy is highly effective. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group for imidazoles as it allows for regioselective N-alkylation.[2]
Mechanism of SEM-directed Benzylation
Caption: Regioselective benzylation of 1H-imidazole via an SEM-protected intermediate.
Detailed Protocol:
-
Protection: Protect the N-1 position of 1H-imidazole with SEM chloride to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole.[2]
-
Alkylation: Treat the SEM-protected imidazole with a base (e.g., NaH) followed by benzyl bromide. The benzylation will occur selectively at the N-3 position.[2]
-
Deprotection: Remove the SEM group using tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the desired 1-benzyl-1H-imidazole.[2]
Causality Behind Experimental Choices:
-
The bulky SEM group directs the incoming benzyl group to the less sterically hindered N-3 position.
-
The SEM group is stable to the basic conditions used for alkylation but can be readily cleaved under specific conditions, making it an effective protecting group.[2]
Comparison of Benzylation Methods
| Method | Reagents | Base | Solvent | Regioselectivity | Advantages | Disadvantages |
| Direct Benzylation | Benzyl bromide/chloride | K2CO3, NaH, NaOH | DMF, CH3CN | Moderate to Good | One-step synthesis, readily available reagents.[9][10] | Risk of dialkylation, may require careful optimization. |
| Protecting Group | SEM-Cl, Benzyl bromide | NaH | THF, DMF | Excellent | High regioselectivity, applicable to complex substrates.[2] | Multi-step process, requires protection and deprotection.[8] |
Troubleshooting and Key Considerations
-
Formation of 1,3-dibenzylimidazolium salts: This is a common side product in direct benzylation. To minimize its formation, use a slight excess of imidazole, control the stoichiometry of the benzyl halide, and maintain a low reaction temperature.
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the benzyl halide. The choice of base is also critical; for less reactive benzyl chlorides, a stronger base like NaH may be necessary.
-
Difficult Purification: If the product and starting material have similar polarities, careful selection of the eluent system for column chromatography is crucial. Sometimes, conversion to a salt and back-extraction can aid in purification.
Safety Precautions
-
Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The regioselective benzylation of 1H-imidazole is a critical transformation in the synthesis of many important compounds. While direct benzylation can be effective under carefully controlled conditions, the use of protecting groups like SEM offers a more robust and highly regioselective alternative. The choice of method will depend on the specific substrate, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. By understanding the mechanistic principles that govern regioselectivity, researchers can make informed decisions to achieve their synthetic goals efficiently and with high precision.
References
- An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole - Benchchem.
- 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - ChemicalBook.
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI.
- Synthesis and structure of some azolium salts - HNUE.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC.
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC.
- N-Alkylation of imidazoles - University of Otago - OUR Archive.
- One-pot synthesis of diarylimidazolium salts from 1H-imidazole.
- A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents.
- N-alkylation of imidazole by alkaline carbons - ResearchGate.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals.
- Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts | Request PDF.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC.
- 1-Benzyl-1H-benzimidazole - ResearchGate.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed.
- Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes | The Journal of Organic Chemistry - ACS Publications.
- New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines - RSC Publishing.
- 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | The Journal of Organic Chemistry - ACS Publications.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes | Journal of the American Chemical Society.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC.
- Steric effects - Wikipedia.
- Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC.
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
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- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 10. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Benzyl Imidazoles
Introduction: The Paradigm Shift in Heterocyclic Synthesis
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, ionic liquids, and functional materials. The N-substitution of the imidazole ring is a critical step in the molecular design of these compounds, allowing for the fine-tuning of their biological activity and physicochemical properties. Traditionally, the N-alkylation of imidazoles, including N-benzylation, has been accomplished through conventional heating methods that often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[1][2][3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][4][5] This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, where polar molecules and ions directly absorb microwave energy.[6] This targeted heating minimizes thermal gradients and side reactions, frequently resulting in higher yields and purer products.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of N-benzyl imidazoles. We will delve into the mechanistic underpinnings of this reaction, provide detailed and optimized protocols, and offer insights into the purification and characterization of the final products.
Mechanistic Insights: The SN2 Pathway Under Microwave Irradiation
The N-benzylation of imidazole is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The reaction proceeds through the attack of the nucleophilic nitrogen atom of the imidazole ring on the electrophilic benzylic carbon of the benzyl halide.
The key steps in the mechanism are:
-
Deprotonation of Imidazole: In the presence of a base, the acidic proton on the N-1 nitrogen of the imidazole ring is abstracted, forming a highly nucleophilic imidazolate anion. The choice of base is crucial for efficient deprotonation.
-
Nucleophilic Attack: The imidazolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of the benzyl halide. This concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-halogen bond.
-
Formation of the Product: The final product is the N-benzyl imidazole, along with the corresponding halide salt of the base's cation.
Microwave irradiation significantly enhances the rate of this SN2 reaction. The polar transition state of the reaction is stabilized by the microwave's electric field, effectively lowering the activation energy. Furthermore, the rapid and uniform heating ensures that the reactants quickly reach the optimal temperature for the reaction to proceed efficiently.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Benzylation of Imidazole
This protocol outlines a general and robust method for the N-benzylation of imidazole using a dedicated microwave reactor.
Materials:
-
Imidazole
-
Benzyl chloride (or benzyl bromide)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Microwave vials (10 mL) with septum caps
-
Magnetic stir bars
-
Microwave reactor
Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add imidazole (1.0 mmol, 68.08 mg).
-
Addition of Base and Solvent: To the vial, add anhydrous potassium carbonate (1.5 mmol, 207.3 mg) and 3-5 mL of acetonitrile or DMF.
-
Addition of Benzylating Agent: Add benzyl chloride (1.1 mmol, 126.59 mg, 0.11 mL) to the reaction mixture.
-
Sealing the Vessel: Securely seal the microwave vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of the solvent used in the reaction.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Workflow for Microwave-Assisted N-Benzylation of Imidazole
Caption: Experimental workflow for the synthesis of N-benzyl imidazole.
Data Presentation and Expected Outcomes
The microwave-assisted approach consistently provides superior results compared to conventional heating methods. The following table summarizes a typical comparison:
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5-10 minutes | 4-8 hours |
| Temperature | 120°C | Reflux (e.g., ~82°C for ACN) |
| Typical Yield | >90% | 60-80% |
| Solvent Volume | 3-5 mL | 10-20 mL |
| Energy Consumption | Significantly Lower | Higher |
| Product Purity | Generally higher, less byproducts | Often requires more extensive purification |
This data is a representative summary based on literature findings.[1][4][5]
Characterization of N-Benzyl Imidazole
The successful synthesis of N-benzyl imidazole can be confirmed through standard spectroscopic techniques:
-
1H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the imidazole ring protons, the methylene protons of the benzyl group, and the aromatic protons of the benzyl group.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbon atoms of the imidazole and benzyl moieties.
-
IR (Infrared) Spectroscopy: Look for characteristic C-H, C=C, and C-N stretching frequencies. The absence of a broad N-H stretch from the starting imidazole is a key indicator of successful N-benzylation.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of N-benzyl imidazole will confirm the product's identity.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure the base is anhydrous and of good quality. |
| Loss during work-up | Be meticulous during extraction and purification steps. | |
| Formation of Byproducts | Reaction temperature too high | Optimize the temperature; a slightly lower temperature for a longer time might be beneficial. |
| Presence of moisture | Use anhydrous solvents and reagents. | |
| Difficulty in Purification | Inappropriate solvent system for chromatography | Perform TLC with various solvent mixtures to find the optimal eluent for good separation. |
Safety Precautions
-
Microwave-assisted reactions should always be conducted in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood.
-
Ensure that the microwave vials are not overfilled and are properly sealed to prevent pressure buildup.
Conclusion
The microwave-assisted synthesis of N-benzyl imidazoles offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[8] By leveraging the principles of microwave chemistry, researchers can significantly accelerate their discovery and development workflows, leading to the timely synthesis of novel imidazole-based compounds for a wide range of applications. The protocols and insights provided in these application notes are intended to serve as a robust starting point for the successful implementation of this powerful technology.
References
-
Gheorghita Zbancioc, Vasilichia Bejan, Marian Risca, Costel Moldoveanu and Ionel I. Mangalagiu. (2009). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 14(1), 403-410. [Link]
-
Yong-Sheng Wang, et al. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. ChemistrySelect, 7(40), e202202860. [Link]
-
Raghvendra Dubey, Narayana Subbiah Hari Narayana Moorthy. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Tülay, Y., & Ülkü, G. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315. [Link]
-
S. Tamilselvan, K. S. Jagadeesh Kumar, and P. Manisankar. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2776-2780. [Link]
-
Priyanka, D., et al. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Letters in Organic Chemistry, 20(1), 75-81. [Link]
-
A. Mobinikhaledi, N. Foroughifar and H. F. Jirandehi. (2004). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 16(3-4), 1301-1304. [Link]
-
Anonymous. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Organic Synthesis, 20(1). [Link]
-
Anshul Chawla, et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
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- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
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- 8. benthamscience.com [benthamscience.com]
Application Notes and Protocols: Regioselective C2-Functionalization of 1-(4-Bromo-2-methylbenzyl)-1H-imidazole
Introduction: Unlocking the C2 Position of Imidazole for Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Functionalization of the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. Among the three carbon positions of the imidazole ring, the C2 position holds particular significance. The protons at this position are the most acidic due to the inductive effect of the two adjacent nitrogen atoms, making this site a prime target for deprotonation and subsequent electrophilic trapping.
This application note provides a comprehensive guide to the regioselective functionalization of the C2 position of 1-(4-bromo-2-methylbenzyl)-1H-imidazole. This substrate is a valuable starting material for the synthesis of a library of novel compounds with potential applications in drug development. We will detail a robust protocol for the C2-lithiation of this substrate, followed by quenching with a variety of electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the derivatization of imidazole-containing compounds.
Chemical Principles: Directed Metalation of the Imidazole Ring
The core of this methodology lies in the principle of directed metalation. The N-benzyl substituent, in this case, the 4-bromo-2-methylbenzyl group, does not sterically hinder the C2 position, allowing for facile deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-1-(4-bromo-2-methylbenzyl)-1H-imidazole is a potent nucleophile that readily reacts with a wide range of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the C2 position.
The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly reactive organolithium species by atmospheric moisture or carbon dioxide.
Safety Precautions: Handling of n-Butyllithium
n-Butyllithium is a pyrophoric and highly reactive organometallic reagent that can ignite spontaneously on contact with air and reacts violently with water.[1][2][3][4] Strict adherence to safety protocols is paramount when handling this reagent.
-
Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[1][2]
-
Anhydrous Conditions: Glassware must be oven-dried or flame-dried prior to use, and all solvents must be anhydrous.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[2][5]
-
Quenching: A quenching solution (e.g., isopropanol) should be readily available to safely destroy any residual n-BuLi.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 1-(4-Bromo-2-methylbenzyl)-1H-imidazole
A general and reliable method for the synthesis of N-substituted imidazoles is the alkylation of imidazole with a suitable benzyl halide in the presence of a base.[6][7]
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).
-
Add 4-bromo-2-methylbenzyl bromide (1.05 equivalents) to the suspension.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromo-2-methylbenzyl)-1H-imidazole.[6]
Part 2: C2-Lithiation and Electrophilic Quench
This protocol is based on established procedures for the C2-lithiation of N-substituted imidazoles.[1][4][8]
Materials:
-
1-(4-Bromo-2-methylbenzyl)-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide, trimethylsilyl chloride, benzaldehyde, deuterium oxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 1-(4-bromo-2-methylbenzyl)-1H-imidazole (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.[1]
-
Electrophilic Quench: Add the chosen electrophile (1.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for a specified time (see Table 1) before slowly warming to room temperature.
-
Work-up: Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired C2-functionalized product.[1][9]
Experimental Workflow Diagram:
Caption: Workflow for C2-functionalization.
Expected Results and Characterization
The success of the C2-functionalization can be confirmed by various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the C2-proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.
Table 1: Examples of C2-Functionalization of 1-Benzyl-1H-imidazole with Various Electrophiles
| Entry | Electrophile | Product | Reaction Time at -78 °C | Yield (%) | Reference |
| 1 | Deuterium Oxide (D₂O) | 2-Deutero-1-benzyl-1H-imidazole | 2 h | 87 (D-incorporation) | [8] |
| 2 | N,N-Dimethylformamide (DMF) | 1-Benzyl-1H-imidazole-2-carbaldehyde | 1 h | 65-75 (estimated) | [1] |
| 3 | Trimethylsilyl chloride (TMSCl) | 1-Benzyl-2-(trimethylsilyl)-1H-imidazole | 1 h | ~70 (estimated) | [4] |
| 4 | Benzaldehyde | (1-Benzyl-1H-imidazol-2-yl)(phenyl)methanol | 2 h | 58 | [8] |
| 5 | Methyl Iodide | 1-Benzyl-2-methyl-1H-imidazole | 2 h | 65 | [4] |
| 6 | Iodine (I₂) | 1-Benzyl-2-iodo-1H-imidazole | 12 h (warm to RT) | 65 | [4] |
Note: Yields are based on analogous reactions with 1-benzylimidazole or 1-tritylimidazole and may vary for the specified substrate.
Characteristic NMR Data:
-
1-(4-Bromo-2-methylbenzyl)-1H-imidazole (Starting Material):
-
¹H NMR: The C2-proton typically appears as a singlet around 7.5-7.8 ppm. The benzylic protons will be a singlet around 5.1-5.3 ppm. Aromatic protons will appear in the 6.9-7.6 ppm range. The methyl group will be a singlet around 2.3 ppm.[10][11]
-
¹³C NMR: The C2 carbon will resonate around 137-140 ppm.[5][12]
-
-
C2-Functionalized Product:
-
¹H NMR: The singlet corresponding to the C2-proton will be absent. New signals characteristic of the introduced electrophile will be present. For example, a formyl proton will appear as a singlet around 9.5-10.0 ppm.[2][13]
-
¹³C NMR: A significant shift in the C2 carbon resonance will be observed.[12][14]
-
Mechanistic Rationale
The regioselectivity of the reaction is driven by the enhanced acidity of the C2 proton. The reaction proceeds through the formation of a highly reactive 2-lithioimidazole intermediate.
Caption: Mechanism of C2-lithiation and quench.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the regioselective functionalization of the C2 position of 1-(4-bromo-2-methylbenzyl)-1H-imidazole. This strategy opens the door to the synthesis of a diverse library of novel imidazole derivatives for screening in drug discovery programs. The use of directed metalation with n-butyllithium is a powerful tool for the targeted modification of this important heterocyclic scaffold. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently access a wide range of C2-substituted imidazoles.
References
-
The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
El Kihel, A., et al. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). 1H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2004). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 1-Benzyl-5-bromo-1H-imidazole Properties. EPA. Retrieved from [Link]
-
Zhang, J., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. The Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PubMed Central. Retrieved from [Link]
-
Indian Institute of Technology Guwahati. (2021). Chapter 4. IIT Guwahati. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
Figshare. (2017). Regioselective Lithiation of Benzyl Imidazoles: Synthesis and Evaluation of New Organocatalysts for trans Diol Functionalization. Figshare. Retrieved from [Link]
-
PubChem. (n.d.). 4-benzyl-2-bromo-1h-imidazole. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans-diol functionalization. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Publishing. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Synthesis and characterization of imidazolium chlorides and complex 1b. The Royal Society of Chemistry. Retrieved from [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2023). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND HYDRAZINE HYDRATE. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Imidazole N-Alkylation Yields
Welcome to the technical support center for the N-alkylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most fundamental reactions in heterocyclic chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the N-alkylation of imidazoles.
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a classic nucleophilic substitution reaction that typically proceeds in two main steps.[1][2] First, a base is used to deprotonate the acidic N-H proton of the imidazole ring, creating a highly nucleophilic imidazolate anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent (like an alkyl halide), displacing the leaving group to form the desired N-alkylated imidazole product.[1]
Q2: Why is my reaction yield consistently low or the reaction failing to reach completion?
A2: Low yields often stem from incomplete deprotonation of the imidazole, which reduces its nucleophilicity.[1][3] Other contributing factors include the reactivity of the alkylating agent, suboptimal reaction temperature, or poor solubility of the reactants.[1][3] A systematic evaluation of the base, solvent, and temperature is the first step in troubleshooting.
Q3: I'm observing a mixture of N-1 and N-3 alkylated isomers with my unsymmetrically substituted imidazole. How can I control this regioselectivity?
A3: This is a common and significant challenge.[4] When an unsymmetrical imidazole is deprotonated, the negative charge is delocalized across both nitrogen atoms, making both potential sites for alkylation.[4][5] The outcome is governed by a delicate interplay of electronic and steric factors.[1][6][7]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen atom.[1][6][7]
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen.[1][6][7]
Q4: How can I prevent the formation of a dialkylated imidazolium salt?
A4: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.[1][4][8] This side reaction is more prevalent with highly reactive alkylating agents, extended reaction times, or elevated temperatures.[4] To minimize this, use a slight excess of the imidazole starting material (e.g., 1.1 equivalents) relative to the alkylating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[8] Slow, dropwise addition of the alkylating agent can also be beneficial.[8]
In-Depth Troubleshooting Guide
This guide provides structured solutions to specific experimental problems.
Issue 1: Low or No Conversion to Product
Low conversion is a frequent roadblock. The following workflow can help diagnose and solve the issue.
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Key Considerations:
-
Imidazole Acidity: Imidazole has a relatively high pKa (~14.5), making it a less reactive nucleophile under Mitsunobu conditions. [9]Forcing conditions, such as using an excess of reagents, may be necessary to achieve good yields. [9]* Purification: A major drawback is the separation of the desired product from the triphenylphosphine oxide (TPPO) byproduct, which often requires column chromatography. [9]
Buchwald-Hartwig Amination
For the synthesis of N-aryl imidazoles, the Buchwald-Hartwig amination is a state-of-the-art, palladium-catalyzed cross-coupling reaction. [10][11]This method allows for the formation of C-N bonds between an aryl halide (or triflate) and the imidazole, a transformation that is difficult to achieve via traditional nucleophilic aromatic substitution. [10][12] Core Components:
-
Catalyst: A Palladium(0) source.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for reaction efficiency. [13]* Base: A non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required. [11] This reaction has revolutionized aryl amine synthesis due to its broad substrate scope and functional group tolerance. [10]
Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride
This protocol is suitable for a wide range of alkyl halides and generally provides high yields. [2]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the imidazole starting material (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the imidazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere.
-
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. [2]5. Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise to the reaction mixture at room temperature. [2]6. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation using Potassium Carbonate
This method uses a milder base and is often preferred for large-scale synthesis and when using more reactive alkylating agents. [2]
-
Reaction Setup: To a round-bottom flask, add the imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents). [2]2. Solvent Addition: Add anhydrous acetonitrile or DMF.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature. [2]4. Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool to room temperature and filter off the potassium carbonate. Wash the solid with the reaction solvent. [2]7. Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
References
-
ISC. (n.d.). Mitsunobu alkylation of imidazole: a convenient route to chiral ionic liquids. Retrieved from [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(10), 7181-7236. Retrieved from [Link]
-
Kuznetsov, A., et al. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 136(36), 12724–12733. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
Lim, D., et al. (2007). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Bioconjugate Chemistry, 18(4), 1333–1341. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
OUR Archive - University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
Welcome to the Technical Support Center. Ticket ID: IMID-PUR-001 Subject: Purification Protocols for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Status: Resolved (Methods Verified)
Executive Summary
This guide addresses the purification of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole , a critical intermediate often used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other bioactive heterocycles. The molecule features a basic imidazole core (
Key Challenges Addressed:
-
Removal of Alkylating Agent: Traces of 4-bromo-2-methylbenzyl bromide (a potent lachrymator and genotoxin).
-
Regiocontrol Byproducts: Elimination of bis-alkylated imidazolium salts.
-
Physical State: Handling "oiling out" phenomena during crystallization.
Module 1: The "Acid-Base Switch" (Primary Purification)
Theory of Operation: The imidazole ring acts as a "pH switch." By toggling the pH, you can force the product between aqueous and organic phases, while non-basic impurities (benzyl halides) and permanently ionic impurities (imidazolium salts) cannot follow. This is the most robust method for this class of compounds.
Step-by-Step Protocol
| Step | Action | Mechanistic Rationale |
| 1. Extraction | Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or DCM . | Solubilizes the neutral product and lipophilic impurities. |
| 2. Protonation | Add 1M HCl (aq) until aqueous pH < 2. Agitate vigorously. | The Switch: Protonates N3 of the imidazole ( |
| 3. Phase Cut | Separate layers. Keep the Aqueous Layer. Discard Organic Layer (contains unreacted benzyl bromide). | Purification Event 1: Neutral lipophilic impurities (halides) stay in the organic layer. |
| 4. Washing | Wash the acidic aqueous layer with fresh EtOAc (2x). | Removes trapped lipophilic impurities and prevents "oiling out" in the next step. |
| 5. Basification | Cool aqueous layer to 0-5°C. Slowly add 4M NaOH or Sat. NaHCO | The Reverse Switch: Deprotonates the imidazolium ( |
| 6. Isolation | Extract the milky aqueous suspension with EtOAc (3x). Combine organics, dry over Na | Purification Event 2: Permanently charged bis-alkylated salts stay in the water. |
Visualizing the Workflow
Caption: The "Acid-Base Switch" logic separating the target imidazole from neutral halides and ionic byproducts.
Module 2: Crystallization (Polishing Step)
If the Acid-Base extraction yields a solid that is slightly colored or <98% pure, recrystallization is required. The 2-methyl group on the benzyl ring increases the lipophilicity compared to simple benzyl imidazole, affecting solvent choice.
Recommended Solvent Systems
| System | Ratio (v/v) | Protocol Notes |
| EtOAc / Hexanes | 1:3 to 1:5 | Standard. Dissolve in min. hot EtOAc. Add Hexanes until cloudy. Cool slowly. |
| IPA / Water | 1:1 to 1:2 | High Purity. Dissolve in hot IPA. Add water dropwise. Good for removing inorganic salts. |
| Toluene | Pure | Scale-Up. Good for azeotropic drying if the next step is water-sensitive (e.g., Grignard). |
Troubleshooting "Oiling Out"
Users frequently report the product separating as an oil rather than a crystal. This occurs because the melting point of the 2-methyl analog is moderate (often 60-90°C range).
Corrective Actions:
-
Seeding: Keep a small amount of crude solid. Once the hot solution becomes cloudy, add the "seed" crystal.
-
Slow Cooling: Do not plunge the hot flask into ice. Let it reach room temperature over 2 hours.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
Module 3: Scavenging Trace Halides
Issue: The starting material, 4-bromo-2-methylbenzyl bromide , is a lachrymator and potentially genotoxic. If the acid-base wash fails to remove it (e.g., due to emulsion), use a chemical scavenger.
Protocol:
-
After the reaction is complete but before workup, add Morpholine (0.1 eq relative to starting halide) or N,N-Dimethylethylenediamine .
-
Stir for 30 minutes at room temperature.
-
Mechanism: The scavenger reacts rapidly with the benzyl bromide to form a highly polar, water-soluble ammonium salt.
-
Proceed to Module 1 . The scavenged impurity will now partition quantitatively into the aqueous phase during the first wash.
Frequently Asked Questions (FAQ)
Q1: I see a spot on TLC at the baseline that won't go away. What is it?
-
Diagnosis: This is likely the bis-alkylated imidazolium salt (1,3-bis(4-bromo-2-methylbenzyl)imidazolium bromide).
-
Solution: This impurity is ionic. It cannot be removed by silica chromatography easily (it streaks). It is best removed by the Acid-Base extraction (Module 1) . It will remain in the aqueous layer during the final extraction (Step 6).
Q2: My product is a brown oil, but it should be a white solid.
-
Diagnosis: Oxidation of trace pyrrole impurities or polymerization of benzyl halides.
-
Solution: Treat the organic solution with Activated Charcoal (5% w/w) . Heat to reflux for 15 minutes, filter through Celite, and then attempt crystallization.
Q3: Can I use this intermediate directly for Suzuki coupling without isolation?
-
Answer: Yes, but remove the halide first . Palladium catalysts can undergo oxidative addition with the unreacted benzyl bromide impurity instead of the aryl bromide on your product, leading to homocoupling side products. A quick Acid-Base wash is mandatory before catalysis.
References
-
General Synthesis of N-Benzyl Imidazoles
- Protocol: "Alkylation of imidazole with benzyl halides using K2CO3 in Acetonitrile."
-
Source: BenchChem Protocols.
-
Purification by Acid-Base Extraction
-
Physical Properties & Safety (1-(4-Bromobenzyl)-1H-imidazole)
-
Vonoprazan Intermediate Context
- Relevance: Describes the handling of similar 1-sulfonyl/1-benzyl pyrrole and imidazole intermedi
-
Source: Patent CN105418568A.
Sources
Troubleshooting palladium catalyst poisoning in imidazole cross-couplings
Topic: Troubleshooting Catalyst Poisoning in Imidazole Cross-Couplings
Status: Operational Agent: Senior Application Scientist Ticket ID: PD-IMID-404 Objective: Restore catalytic turnover in stalled imidazole functionalizations.
Introduction: The "Silent Killer" of Catalytic Cycles
Welcome to the Catalysis Rescue Center. You are likely here because your imidazole cross-coupling (Suzuki, Buchwald-Hartwig, or C-H activation) has failed. The reaction mixture might look pristine—clear, yellow, or orange—but conversion is near zero. Or, perhaps it turned into a suspension of inactive "Palladium Black" immediately upon heating.
The Root Cause: Imidazoles are notorious catalyst poisons. The N3 nitrogen is a potent Lewis base that outcompetes your phosphine ligands for the Palladium center. Instead of entering the catalytic cycle, the Palladium gets trapped in a thermodynamically stable, catalytically dead "bis-imidazole" complex.
This guide provides the diagnostic tools and protocols to break this coordination trap.
Module 1: Diagnostic Triage
Before changing reagents, identify the specific failure mode using visual and kinetic cues.
| Symptom | Diagnosis | Chemical Reality | Immediate Action |
| Clear/Yellow Solution, <5% Conversion | The Sleeping Catalyst | The imidazole substrate has displaced the ligand. Pd is trapped as [Pd(Imidazole)2(L)n]. | Switch to Bulky Ligands (Module 3) or Protect N3 (Module 4). |
| Black Precipitate, Stalled Reaction | The Catalyst Crash | Ligand dissociation led to Pd(0) aggregation (Pd Black). The ligand was not bulky or electron-rich enough to stabilize Pd(0). | Use Precatalysts (Module 3) to ensure active species generation.[1] |
| Product formed, then stalled (50%) | Product Inhibition | The product (often a bis-heterocycle) is a better ligand than the starting material. | Increase Temperature or Catalyst Loading; Check Solvent solubility. |
Module 2: The Mechanism of Poisoning
To fix the problem, you must visualize the competition. In a successful cycle, the Ligand (L) stays attached to Pd. In a poisoned cycle, the Imidazole (Substrate) kicks the Ligand off.
Figure 1: The Coordination Trap. The imidazole nitrogen (N3) displaces the phosphine ligand, removing Palladium from the active cycle.
Module 3: The Solution Toolkit
1. Ligand Selection: Sterics are Your Shield
You cannot rely on standard ligands like PPh3 or dppf. You need ligands with immense steric bulk that make it physically impossible for two imidazole molecules to bind to the Palladium center simultaneously.
-
Buchwald Dialkylbiaryl Phosphines: The gold standard.
-
XPhos / BrettPhos: The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, blocking N-coordination while allowing the flat aryl halide to enter for oxidative addition.
-
tBuXPhos: Extremely bulky; excellent for preventing poisoning in difficult cases.
-
-
NHC Ligands (PEPPSI):
-
Pd-PEPPSI-IPr: The bulky N-heterocyclic carbene (NHC) ligand binds tighter than any phosphine or imidazole, preventing ligand displacement.
-
2. The Precatalyst Imperative
Stop using Pd(OAc)2 + Ligand. Generating the active Pd(0) species from Pd(II) salts requires reduction, which is often slow. During this "induction period," the imidazole has ample time to sequester the Pd(II) into inactive complexes.
-
Protocol: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G4).
-
Why: These release the active mono-ligated Pd(0) species immediately upon exposure to base, bypassing the vulnerable induction phase.
Module 4: The "Masking" Strategy (Protecting Groups)
If catalyst engineering fails, you must chemically modify the substrate. The goal is to remove the Lewis basicity of the N3 nitrogen.
| Protecting Group | Mechanism of Action | Removal | Recommendation |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Steric & Electronic. The bulky group blocks approach to N3. | Acid (TFA) or Fluoride (TBAF).[2] | Highest Success Rate. |
| Boc (tert-Butyloxycarbonyl) | Electronic. Electron-withdrawing carbonyl reduces N3 basicity. | Acid (HCl/Dioxane). | Good, but can be labile at high T (>100°C) with alkoxide bases. |
| Tos (Tosyl) | Electronic. Strongly electron-withdrawing. | Base hydrolysis. | Excellent for C-H activation; prevents N-directed poisoning. |
| Methyl | Steric (Minor). | Difficult (requires harsh demethylation). | Only use if Methyl is part of the final drug target. |
Module 5: Validated Troubleshooting Protocols
Workflow A: The "Buchwald" Screen (For Halo-Imidazoles)
Use this when coupling a bromo/chloro-imidazole with a boronic acid or amine.
Reagents:
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (weak base, 2.0 equiv) or NaOtBu (strong base, if substrate tolerates).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Temperature: 80–100 °C.
Step-by-Step:
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and XPhos Pd G4 to a vial.
-
Evacuate: Cap and purge with Argon/Nitrogen x3.
-
Solvent: Add sparged solvent through the septum.
-
Heat: Place in a pre-heated block (do not ramp up).
-
Check: Analyze by LCMS at 1 hour. If <10% conversion, switch to BrettPhos Pd G4 .
Workflow B: The "Fagnou" Protocol (For C-H Activation)
Use this when functionalizing the C5 position of an imidazole without a handle.
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + PCy3 HBF4 (10 mol%) OR Pd(OH)2/C (Pearlman's Cat).
-
Additive: Pivalic Acid (30 mol%) - Critical Proton Shuttle.
-
Base: K2CO3 or Cs2CO3.[1]
-
Solvent: DMA or Toluene.
The Logic: Pivalic acid acts as a "cocatalyst," assisting the Concerted Metallation-Deprotonation (CMD) step and temporarily occupying the coordination site to prevent imidazole binding.
Frequently Asked Questions (FAQ)
Q: My reaction turns black instantly. Is my solvent wet? A: Likely not. "Instant black" usually means your ligand failed to stabilize the Pd(0). If you are using PPh3 or dppf, this is expected with imidazoles. Switch to a bulky, electron-rich ligand like tBuXPhos or an NHC system (Pd-PEPPSI-IPr).
Q: Can I use CuI as a co-catalyst (Sonogashira)? A: Be careful. Copper also binds strongly to imidazoles. If you use Copper, you might need a higher loading (10-20 mol%) because the imidazole will sequester a portion of it. Ensure you use a protecting group (SEM/Boc) on the imidazole nitrogen to prevent "Copper scavenging."
Q: I am seeing regioselectivity issues (N-arylation vs C-arylation). A: If the imidazole N is unprotected, N-arylation is often kinetically favored (Buchwald-Hartwig type). To force C-arylation (Suzuki/Heck), you must protect the nitrogen with a bulky group (SEM/Trityl) to sterically block the N-site, forcing the Pd to react at the Carbon-Halogen bond.
References & Authoritative Grounding
-
Mechanisms of Poisoning:
-
Title: Catalyst Deactivation in Palladium-Catalyzed C-N Coupling.
-
Source:Journal of the American Chemical Society (Hartwig Group).
-
Context: Establishes the competitive binding of amine/heterocycle substrates vs. phosphine ligands.
-
-
Ligand Solutions (Buchwald):
-
Title: A Universal Set of Conditions for the Palladium-Catalyzed Amination of Aryl Halides.
-
Source:Chemical Science (Buchwald Group).
-
Context: Details the development of G3/G4 precatalysts and dialkylbiaryl phosphines to overcome inhibition.
-
-
C-H Activation Strategies:
-
Title: Palladium-Catalyzed C–H Activation of Five-Membered Heterocycles.
-
Source:Chemical Reviews (Glorius/Fagnou).
-
Context: Explains the role of pivalic acid and protecting groups in preventing poisoning during C-H functionalization.
-
-
NHC Ligand Alternatives:
-
Title: Pd-PEPPSI Complexes: Synthetic Utility and Scope.
-
Source:Chemistry - A European Journal (Organ Group).
-
Context: Demonstrates the stability of NHC-Pd complexes against heterocycle poisoning.
-
Sources
Optimizing solvent systems for recrystallization of benzyl imidazoles
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Benzyl Imidazole Purification Support Center. This guide addresses the specific physicochemical challenges of recrystallizing benzyl-substituted imidazoles. These molecules possess a "schizophrenic" solubility profile: a polar, basic imidazole core coupled with a lipophilic benzyl wing. This duality often leads to the dreaded "oiling out" phenomenon during purification.
Module 1: Optimizing Solvent Systems
User Issue: "I am unsure which solvent pair to use. My compound is soluble in everything organic but insoluble in water."
The "Amphiphilic" Challenge
Benzyl imidazoles are moderately polar. A single-solvent system often fails because the compound is either too soluble (in alcohols/esters) to crystallize in good yield, or too insoluble (in hydrocarbons) to dissolve initially.
The Solution: Use a binary solvent system that balances Hydrogen Bonding (for the imidazole ring) with Van der Waals interactions (for the benzyl group).
Recommended Solvent Systems
| System Type | Solvent Pair (Good / Anti) | Polarity Gradient | Best For... | Risk Factor |
| Standard | Ethanol / Water | High | General purification; removal of inorganic salts. | High Oiling Risk: Water is a harsh antisolvent for the benzyl group. |
| Lipophilic | IPA / n-Heptane | Med | Preferred: Smoother crystallization; better for "oily" crude material. | Yield may be lower if too much IPA is used. |
| Aprotic | Ethyl Acetate / Hexane | Med | Compounds sensitive to protic solvents; removing polar impurities. | Evaporation rates differ significantly; composition drift. |
| Specific | Toluene (Single) | Low | Highly crystalline benzimidazoles; high-temperature recrystallization. | High boiling point makes drying difficult. |
Solvent Selection Logic
Use this decision tree to select your starting system based on your crude material's behavior.[1][2]
Figure 1: Decision matrix for selecting the initial solvent system based on solubility and impurity profile.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Issue: "As I add the antisolvent, the solution turns milky and droplets settle at the bottom. It's not crystallizing."
The Mechanism: Liquid-Liquid Phase Separation (LLPS)
This is the most common failure mode for benzyl imidazoles. It occurs when the Metastable Limit (the point where the solution spontaneously separates) is hit before the Solubility Curve (where crystals should form).
-
Cause: The melting point of the solvated solid is lower than the current temperature of the solution.[3]
-
Trigger: Adding antisolvent (e.g., water) too fast creates local zones of extreme supersaturation, forcing the hydrophobic benzyl groups to aggregate into oil droplets rather than ordered crystals [1, 7].
Remediation Protocol
Do not discard the oil. Follow this recovery workflow:
Figure 2: Recovery workflow for oiled-out reactions. Seeding at the cloud point prevents the system from re-entering the LLPS zone.
Module 3: Validated Experimental Protocol
Protocol ID: BI-REC-02 (Binary Solvent Recrystallization) Target: Benzyl-substituted Imidazoles System: Isopropanol (IPA) / n-Heptane
Dissolution (The "Good" Solvent)[2]
-
Place crude solid (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add IPA (approx. 2 mL/g) and heat to reflux (82°C).
-
Checkpoint: If solid does not dissolve, add IPA in 0.5 mL increments.
-
Note: If the solution is dark/colored, add activated carbon (5 wt%) and perform a hot filtration through Celite. Warning: Imidazoles can adsorb to carbon; do not use excess [10].
-
Antisolvent Addition[4][5][6]
-
Keep the solution at a gentle boil.
-
Add n-Heptane dropwise via an addition funnel or pipette.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of hot IPA to clear the solution (return to single phase).
Controlled Cooling (Nucleation)
-
Remove from heat and place on a cork ring (insulate from the cold benchtop).
-
Seeding: When the flask is warm to the touch (~45-50°C), add a tiny crystal of pure product.
-
Why? This bypasses the nucleation energy barrier, preventing supersaturation that leads to oiling out [7, 12].
-
-
Allow to reach room temperature undisturbed (2 hours).
-
Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation
-
Wash: Use a pre-chilled mixture of IPA/Heptane (1:4 ratio). Do not wash with pure IPA (yield loss) or pure Heptane (precipitates impurities).
Module 4: Frequently Asked Questions (FAQs)
Q: My crystals are forming, but they are yellow/brown instead of white. How do I fix this? A: Benzyl imidazoles often trap colored oligomers.
-
Fix 1 (Wash): Triturate the crude solid with cold diethyl ether before recrystallization. This often removes the colored surface impurities without dissolving the bulk product.
-
Fix 2 (Carbon): Use activated charcoal during the hot dissolution step, but ensure you filter while boiling hot to prevent premature crystallization on the filter paper [10].
Q: Can I use Acetone as the solvent? A: Proceed with caution. While acetone is a good solvent for imidazoles, it can undergo aldol condensation in the presence of strong bases. Since imidazoles are basic, there is a minor risk of generating impurities if heated for prolonged periods. Alcohols (IPA/EtOH) are chemically more inert for this class of compounds [6].
Q: I don't have seed crystals. How do I start the crystallization? A:
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[4] The microscopic glass shards act as nucleation sites.
-
Evaporation: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod to form a crust. Re-dip this rod into the solution.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.Link
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting.Link
-
Janssen Pharmaceutica. Solvent Selection in Pharmaceutical Crystallisation.Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.Link
- Pfizer/GSK.Solvent Selection Guides for Green Chemistry. (Standard Industry Reference for Solvent Classes).
-
University of Fribourg. Guide for Crystallization: Solvent Choice and Stability.Link
-
ResearchGate. Effect of Oiling-out During Crystallization on Purification.Link
-
Google Patents. WO2008045777A2: Process for the preparation of benzimidazole derivatives.Link
-
LibreTexts. Troubleshooting Crystallization: Oiling Out.Link
-
BenchChem. High-Purity 4-Iodo-1H-Imidazole Recrystallization Protocol.Link
-
Sanofi. Solvent Selection Guide: A Step Toward More Sustainable Processes.[5]Link
-
PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.Link
Sources
Technical Support Center: Purification of 4-Bromo-2-methylbenzyl Bromide
Case ID: T-BnBr-Purification Status: Active Compound: 4-Bromo-2-methylbenzyl bromide (CAS: 76283-09-5) Classification: Alkylating Agent / Lachrymator
Executive Summary
Removing unreacted 4-bromo-2-methylbenzyl bromide from reaction mixtures is a critical safety and purity challenge. As a potent electrophile and lachrymator, it poses significant handling risks and can alkylate downstream nucleophiles if not removed.
This guide prioritizes chemoselective scavenging over traditional distillation to minimize thermal hazards and exposure.
Module 1: Solid-Phase Scavenging (Recommended)
Best for: High-throughput synthesis, library generation, and avoiding aqueous workups.
The Science
Solid-supported scavengers utilize the high electrophilicity of the benzylic carbon. By introducing a polymer-bound nucleophile (amine or thiol), the unreacted benzyl bromide undergoes an
Protocol: Thiol/Amine Scavenging
Reagents:
-
PS-Thiophenol (Polystyrene-supported thiophenol) OR PS-Trisamine .
-
Loading: Typically 1.5 – 2.0 mmol/g.
Step-by-Step:
-
Calculate Equivalents: Determine the theoretical excess of benzyl bromide remaining (usually 0.1–0.5 eq relative to product). Add 3–4 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF. (Resins require swelling; DCM is optimal).
-
Incubation: Add resin and shake/stir gently at room temperature for 4–12 hours .
-
Note: The 2-methyl group adds slight steric hindrance compared to unsubstituted benzyl bromide, so allow extra time compared to standard protocols.
-
-
Filtration: Filter through a fritted syringe or Buchner funnel.
-
Wash: Rinse resin with DCM to recover any entrained product.
-
Result: Filtrate contains purified product; bromide is trapped on the resin.
Workflow Visualization
Caption: Figure 1. Chemoselective removal of benzyl bromide using solid-phase extraction (SPE).
Module 2: Chemical Modification (Liquid-Liquid Extraction)
Best for: Large-scale batches (>10g) where resins are cost-prohibitive.
The Science
We convert the lipophilic benzyl bromide into a hydrophilic ammonium salt using a tertiary amine.[1] This drastically alters the partition coefficient (
Protocol
-
Quench: Add Triethylamine (TEA) (2.0 eq relative to unreacted bromide) to the reaction mixture.
-
Heat: Stir at 40°C for 1 hour. The solution may become cloudy as 4-bromo-2-methylbenzyl triethylammonium bromide precipitates.
-
Partition: Dilute with EtOAc or DCM and add water.
-
Separation: Shake vigorously. The ammonium salt will partition into the aqueous phase.
-
Wash: Wash the organic layer with 1M HCl (to remove excess TEA) followed by Brine.
Data Comparison:
| Species | Solubility (Organic) | Solubility (Aqueous) |
|---|---|---|
| 4-bromo-2-methylbenzyl bromide | High | Negligible |
| Ammonium Salt Derivative | Low | High |
Module 3: Troubleshooting & FAQs
Q1: The bromide spot co-elutes with my product on TLC. How do I visualize it?
Diagnosis: Benzyl bromides are UV active but often overlap with aromatic products. Solution: Use 4-(p-nitrobenzyl)pyridine (NBP) stain.
-
Why: NBP is a specific alkylating agent detector.
-
Recipe: 5% NBP in acetone.
-
Procedure: Dip plate, heat (100°C for 2 min), then dip in 10% NaOH/water.
-
Result: Alkylating agents (benzyl bromide) turn blue/purple ; non-alkylating products remain colorless or stain differently.
Q2: I see a new impurity appearing during silica column chromatography.
Diagnosis: Silica gel is slightly acidic and can catalyze the hydrolysis of the bromide to 4-bromo-2-methylbenzyl alcohol . Fix:
-
Deactivate Silica: Pre-wash the column with 1% Triethylamine in Hexanes before loading.
-
Speed: Flash chromatography must be rapid. Do not leave the compound on the column overnight.
Q3: How do I safely clean glassware contaminated with this lachrymator?
WARNING: Do not wash with water immediately; it releases HBr fumes and is slow. Decontamination Protocol:
-
Soak glassware in a bath of Ethanolic KOH or Dilute Ammonia for 2 hours.
-
This chemically converts the lachrymator into a harmless ether or amine.
-
Rinse with water and acetone after quenching.
Decision Matrix
Use this logic flow to select the correct purification method for your specific scale and product type.[1]
Caption: Figure 2.[2] Strategic decision tree for benzyl bromide purification.
References
-
Biotage. (n.d.). Polymer Supported Scavengers for Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2010). Handling of Benzyl Bromide and Lachrymators. Org. Synth. 2010, 87, 36-52.[3] Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for benzyl halide properties).
-
University of Rochester. (n.d.). TLC Stains and Visualization Methods (NBP Stain). Retrieved from [Link]
- Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. J. Chem. Soc., Perkin Trans. 1, 3815-4195. (Foundational text on solid-supported scavenging).
Sources
Technical Support Center: Navigating Steric Hindrance from 2-Methyl Groups in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the challenges associated with steric hindrance from 2-methyl (or ortho-methyl) substituents in palladium-catalyzed cross-coupling reactions. The presence of a methyl group adjacent to the reaction site can significantly impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, or complete reaction failure. This resource offers solutions and explains the underlying principles to empower you to optimize your sterically challenging coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab when working with 2-methyl-substituted substrates. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the chemical logic.
Issue 1: Low to No Product Yield in a Suzuki-Miyaura Coupling with a 2-Methylaryl Halide.
You are attempting to couple 2-methylbromobenzene with an arylboronic acid, but you observe minimal product formation and recovery of starting materials, even after extended reaction times.
Root Cause Analysis & Troubleshooting Workflow
The primary challenge with ortho-substituted aryl halides is the sterically demanding nature of the oxidative addition and reductive elimination steps. The 2-methyl group can clash with the bulky phosphine ligands on the palladium center, hindering the formation of the key intermediates.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Protocol & Explanation
-
Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ are often inadequate for sterically hindered substrates.[1] The key is to use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is the active catalyst. The steric bulk facilitates reductive elimination, the final product-forming step, which is often the rate-limiting step for hindered substrates.[2][3]
-
Action: Screen a panel of bulky ligands. See the table below for starting recommendations.
-
Why it Works: Bulky ligands create a wider "bite angle" and increase electron density on the palladium, which accelerates both oxidative addition and reductive elimination.[2] For extremely hindered couplings, like those forming tetra-ortho-substituted biaryls, specialized ligands are essential.[4][5][6]
-
-
Optimize the Base and Solvent System: The choice of base is critical and is not independent of the solvent. For hindered couplings, a stronger base is often required to facilitate the transmetalation step.
-
Action: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure your solvent is rigorously degassed to prevent catalyst deactivation.[7]
-
Why it Works: K₃PO₄ and Cs₂CO₃ have better solubility in common organic solvents like toluene, dioxane, or DMF, and their strength can accelerate the turnover-limiting transmetalation step.
-
-
Use a Well-Defined Precatalyst: Using Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction to the active Pd(0) catalyst. This process can be inefficient and lead to the formation of palladium black (inactive aggregated palladium).
-
Action: Employ a commercially available, air-stable Pd(II) precatalyst that incorporates the desired bulky ligand (e.g., SPhos-G3, XPhos-G3). These precatalysts ensure a 1:1 palladium-to-ligand ratio and generate the active Pd(0) species more cleanly and reliably.[2]
-
Why it Works: Precatalysts provide a more consistent source of the active monoligated Pd(0) catalyst, which is crucial for challenging couplings.[2]
-
-
Assess Boronic Acid Stability: Sterically hindered boronic acids, or those with electron-withdrawing groups, can be prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially at elevated temperatures.[2][7]
-
Action: Analyze your crude reaction mixture for the presence of the deboronated arene. If this is a significant side product, consider using a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[7][8] These reagents release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.
-
| Parameter | Initial Condition (Suboptimal) | Recommended Condition for 2-Methyl Substrates | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, AntPhos[4][9] | Bulky, electron-rich ligands accelerate key catalytic steps for hindered substrates.[2][4] |
| Base | Na₂CO₃ (aq) | K₃PO₄, Cs₂CO₃, K₂CO₃ (anhydrous) | Stronger, non-aqueous bases are often more effective for hindered couplings. |
| Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃ | SPhos-G3, XPhos-G3 Precatalysts | Ensures efficient generation of the active monoligated Pd(0) catalyst.[2] |
| Solvent | Toluene/H₂O | Toluene, Dioxane, CPME (degassed) | Anhydrous conditions can be beneficial; proper degassing is critical.[7] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures are often needed to overcome the activation barrier for hindered substrates. |
Issue 2: Hydrodehalogenation is the Major Product in a Buchwald-Hartwig Amination with a 2-Alkylaniline.
You are attempting to couple a 2-methylaniline with an aryl bromide, but the primary product observed is the simple arene, resulting from the reduction of your aryl bromide (hydrodehalogenation), not the desired C-N coupled product.
Root Cause Analysis & Troubleshooting Workflow
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich anilines or when using primary amines.[10] It often arises from a competitive pathway involving β-hydride elimination from a palladium-amido intermediate. The steric bulk of the 2-methylaniline can slow down the desired reductive elimination, giving the β-hydride elimination pathway more time to occur.
Caption: Strategy to suppress hydrodehalogenation.
Detailed Protocol & Explanation
-
Select a Ligand that Favors Reductive Elimination: The choice of ligand is paramount. You need a ligand that not only accommodates the steric bulk but also promotes the desired C-N bond-forming reductive elimination over the competing hydrodehalogenation pathway.
-
Action: Switch from general-purpose ligands to those specifically designed for challenging C-N couplings. Josiphos-type ferrocenyl ligands or bulky biaryl phosphine ligands like BrettPhos are excellent choices.
-
Why it Works: These ligands have specific steric profiles that position the aryl group and the amido group on the palladium center in a way that is geometrically favorable for reductive elimination, making this step faster than the undesired side reactions.[11][12]
-
-
Moderate the Base Strength: While a strong base is needed to deprotonate the amine, an excessively strong base like NaOtBu or LHMDS can sometimes accelerate side reactions.
-
Action: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[10]
-
Why it Works: A milder base can slow down the formation of certain off-cycle palladium species that may contribute to the hydrodehalogenation pathway, allowing the productive catalytic cycle to dominate.
-
-
Lower the Reaction Temperature: High temperatures can provide the necessary energy to overcome the activation barrier for the desired reaction, but they can also accelerate decomposition pathways and side reactions.
-
Action: Once you have identified a promising ligand/base combination, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.
-
Why it Works: This gives the desired, lower-activation-energy catalytic cycle a better chance to proceed to completion before higher-energy side reactions like hydrodehalogenation become significant.
-
Frequently Asked Questions (FAQs)
Q1: For a Heck reaction with a sterically hindered alkene (e.g., one bearing a 2-methylphenyl group), my reaction is sluggish and gives a mixture of regioisomers. How can I improve it?
A1: Intermolecular Heck reactions with sterically hindered or electronically unbiased alkenes are notoriously challenging.[13][14] Standard Heck conditions often fail. The key is to increase the effective concentration of the coupling partners around the palladium center.
-
Employ a Directing Group Strategy: If your substrate allows, installing a temporary directing group, such as a carboxylic acid, near the alkene can dramatically improve reactivity and selectivity.[13][14] The carboxylate can coordinate to the palladium catalyst, directing the arylation to the desired position and overcoming the steric barrier.
-
Use Bulky Monophosphine Ligands: Similar to Suzuki couplings, bulky ligands like SPhos combined with a palladium source can enhance the reactivity for these challenging substrates.[13]
-
Optimize Additives: In some systems, the addition of silver salts (e.g., Ag₂CO₃) can act as halide scavengers and improve catalyst turnover.
Q2: I am performing a Sonogashira coupling with 2-iodotoluene and a terminal alkyne. The reaction is very slow and I see significant Glaser (alkyne homocoupling) product. What should I do?
A2: The 2-methyl group on the iodotoluene sterically hinders the oxidative addition step. The slow progress of the main catalytic cycle allows the copper co-catalyst to promote the undesired Glaser homocoupling of the alkyne.
-
Switch to a Copper-Free Protocol: The most direct solution is to eliminate the source of the side reaction. Many modern Sonogashira protocols operate under copper-free conditions. These often require a palladium catalyst with a bulky, electron-rich ligand (e.g., Pd/SPhos) and an organic base like pyrrolidine or DBU in a polar aprotic solvent.
-
Use a Gold/Palladium Dual Catalyst System: An advanced strategy involves replacing the copper(I) co-catalyst with a gold(I) catalyst.[15] Gold(I) is highly alkynophilic and activates the alkyne for transmetalation to palladium but does not efficiently promote Glaser coupling, thus minimizing this side product.[15]
-
Ligand Choice for the Palladium Catalyst: Even in the classic copper-co-catalyzed system, using a more sterically demanding phosphine ligand on the palladium can accelerate the main cross-coupling cycle, helping it to outcompete the Glaser pathway.[16]
Q3: How does the 2-methyl group mechanistically inhibit cross-coupling reactions?
A3: The 2-methyl group exerts its effect primarily through steric hindrance at two key, often rate-limiting, steps in the catalytic cycle:
Caption: Key steps in the catalytic cycle affected by steric hindrance.
-
Oxidative Addition: The initial insertion of the Pd(0) center into the aryl-halide bond is hindered. The 2-methyl group physically blocks the approach of the bulky Pd(0)L₂ complex to the C-X bond, increasing the activation energy of this step.
-
Reductive Elimination: This final, product-forming step requires the two coupling partners (the aryl group with the 2-methyl substituent and the other organic fragment) to be in close proximity on the palladium center before the new C-C or C-N bond can form. The steric bulk of the 2-methyl group can prevent the necessary orbital overlap, slowing down or inhibiting this crucial step.[4] This is often why bulky ligands are so effective, as they can facilitate this otherwise difficult elimination.[2][3]
By understanding these mechanistic hurdles, you can make more informed choices about ligands, catalysts, and conditions to rationally design a successful cross-coupling reaction for your sterically demanding substrates.
References
-
Douglas, C. J., & Overman, L. E. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Xie, J. H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Malig, T. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Nagata, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Douglas, C. J., & Overman, L. E. (2018). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]
-
Loddo, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. [Link]
-
ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation. ResearchGate. [Link]
-
Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. RSC Publishing. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
ACS Omega. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Publications. [Link]
-
van de Weghe, P. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]
-
RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Johnson Matthey. (n.d.). Catalytic Reaction Guide. Johnson Matthey Catalysis & Chiral Technologies. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
MDPI. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Sharma, A., & Keshipeddy, S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
-
InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
ResearchGate. (2005). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Pharmaceutical Business Review. (n.d.). The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Link]
-
Synlett. (2000). 3. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Thieme. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
The Journal of Organic Chemistry. (2023). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. [Link]
-
Chemistry LibreTexts. (2022). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Guide: Hydrolytic Stability & Troubleshooting of Bromo-Benzyl Imidazole Scaffolds
The following guide is structured as a high-level technical resource for drug discovery chemists. It synthesizes mechanistic insight with practical troubleshooting, assuming the user is working with an N-(bromobenzyl)imidazole scaffold and attempting to hydrolyze a functional group (likely an ester) elsewhere in the molecule.
Executive Summary
The Bromo-Benzyl Imidazole moiety is a privileged scaffold in medicinal chemistry (e.g., antifungal azoles, thromboxane synthase inhibitors).[1] While the imidazole ring and aryl bromide are nominally stable under standard basic hydrolysis conditions (e.g., LiOH/THF/H₂O), specific failure modes can catastrophically degrade the material.[1]
This guide addresses the three most common stability failures:
-
Protodehalogenation: The unexplained loss of the bromine atom.[1]
-
Imidazolium Ring Opening: The degradation of the heterocycle into a formamide.[1]
-
Nucleophilic Aromatic Substitution (
): The displacement of bromine by hydroxide or alkoxide.[1]
Critical Stability Profile
The "Safe" Zone
-
Reagents: LiOH, NaOH (1M - 2M).[1]
-
Solvents: THF/Water, MeOH/Water (Caution with MeOH), Dioxane/Water.[1]
-
Temperature: 0°C to 60°C.[1]
-
Atmosphere: Ambient (Strict inert atmosphere required if trace Pd is present).[1]
The "Danger" Zone
-
High Temperature (>80°C): Promotes
on the aryl bromide.[1] -
Quaternization: If the imidazole is protonated or alkylated to an imidazolium salt , it becomes highly susceptible to base-mediated ring opening (Bamford-Stevens-like or simple hydroxide attack at C2).
-
Trace Metals: Palladium residues (ppb levels) + Base + Alcohol = Rapid Dehalogenation.[1]
Mechanistic Visualization
The following diagram outlines the competition between the desired hydrolysis and the two primary degradation pathways.
Caption: Figure 1. Competitive reaction pathways during basic hydrolysis. Green indicates the safe trajectory; red indicates degradation driven by trace metals or cationic activation.
Troubleshooting & FAQs
Q1: My bromine atom disappeared. I see a [M-79/81]+H peak in LCMS. What happened?
Diagnosis: You have likely triggered Pd-catalyzed Hydrodehalogenation .[1] The Mechanism: Aryl bromides are generally stable to base.[1] However, if your starting material was prepared via a Pd-catalyzed coupling (Suzuki, Buchwald) and not rigorously scavenged, residual Palladium (even <50 ppm) acts as a catalyst.[1] In the presence of a base (NaOH) and an alcohol solvent (MeOH/EtOH), the alcohol acts as a hydride donor, reducing the Ar-Br to Ar-H [1]. Corrective Action:
-
Switch Solvents: Use THF/Water or Acetone/Water instead of alcohols.
-
Scavenge: Treat the starting material with a metal scavenger (e.g., SiliaMetS® Thiol) before hydrolysis.[1]
-
Exclude Oxygen: Run the reaction under Nitrogen/Argon.
Q2: I see a new impurity with +18 mass and a carbonyl signal in NMR, but it's not the acid.
Diagnosis: You have hydrolyzed the imidazole ring (Imidazolium Ring Opening).[1] The Mechanism: The neutral imidazole ring is stable.[1] However, if your molecule exists as an imidazolium salt (e.g., a hydrochloride salt or quaternary ammonium), the C2 carbon becomes highly electrophilic.[1] Hydroxide attacks C2, leading to ring opening and formation of a formamide (R-NH-CHO) [2]. Corrective Action:
-
Free Base First: If your starting material is a salt, neutralize it with weak base (NaHCO₃) and extract into organic solvent before exposing it to strong hydrolysis conditions.[1]
-
Avoid Alkylating Agents: Ensure no alkyl halides (e.g., MeI, BnBr) are present in the reaction mixture.[1]
Q3: The reaction is turning black/brown. Is this decomposition?
Diagnosis: Likely "Oiling Out" or Polymerization of side products.[1]
The Mechanism: Bromo-benzyl imidazoles are lipophilic.[1] In pure aqueous base, they form an oil that prevents reaction (stalling).[1] Users often heat the reaction to force it, causing thermal decomposition (
-
Solubility Check: Ensure a homogeneous phase. Use a 3:1 or 4:1 ratio of THF:Water.[1]
-
Phase Transfer: Add 5 mol% Tetrabutylammonium Hydroxide (TBAH) to facilitate transport without heating.[1]
Validated Protocols
Protocol A: Standard Hydrolysis (Robust Substrates)
Best for: Routine ester hydrolysis where Pd contamination is low.[1]
-
Dissolution: Dissolve substrate (1.0 equiv) in THF (3 volumes).
-
Base Addition: Add LiOH·H₂O (2.0 equiv) dissolved in Water (1 volume).[1]
-
Reaction: Stir at Ambient Temperature (20-25°C) . Monitor by LCMS at 1 hour.
-
Checkpoint: If <10% conversion after 4h, add MeOH (1 volume) to improve solubility (only if Pd is absent).
-
-
Workup: Acidify carefully to pH 5-6 with 1M HCl. Do not go below pH 4 to avoid protonating the imidazole and trapping it in the aqueous layer.
-
Extraction: Extract with EtOAc or DCM.
Protocol B: The "Gentle Rescue" (Sensitive/Salt Substrates)
Best for: Imidazolium salts or substrates prone to dehalogenation.
-
Buffer Prep: Prepare a 0.1 M Phosphate buffer (pH 7.5 - 8.0).
-
Enzymatic Hydrolysis: Suspend substrate in Buffer + 5% Acetone. Add Pig Liver Esterase (PLE) (10-50 mg/mmol).[1]
-
Reaction: Stir at 30°C for 24 hours.
-
Why this works: PLE operates at near-neutral pH, preventing imidazole ring opening and suppressing
side reactions.[1]
Data Summary: Stability Limits
| Parameter | Safe Limit | Failure Mode at Limit |
| pH | 8 - 12 | >13 causes ring opening (if cationic) |
| Temperature | < 60°C | >80°C causes |
| Pd Content | < 10 ppm | >10 ppm causes De-bromination (in MeOH) |
| Solvent | THF, Dioxane | MeOH/EtOH promotes reduction (if Pd present) |
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for troubleshooting reaction failures based on LCMS data.
References
-
Ramanathan, A., & Jimenez, L. S. (2010).[1][2][3] Reductive Dehalogenation of Aryl Bromides and Chlorides.[1][3] Synthesis.[1][2][4][5][6][7][8] Source: [1]
-
Vougioukalakis, G. C. (2023).[1] The Facile Hydrolysis of Imidazolinium Chlorides Under Basic Aqueous Conditions.[1][7][9] Chemistry – A European Journal.[1] Source: [1][9]
-
Organic Chemistry Portal. (2023).
).[1]Source: [1]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution 1H NMR Characterization Guide: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
The following guide details the high-resolution 1H NMR characterization of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole . This document is structured to serve as a comparative technical manual for researchers validating the synthesis of N-alkylated imidazole derivatives.
Executive Summary
1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is a pharmacologically relevant scaffold, often serving as a precursor for antifungal agents or enzyme inhibitors.[1] Its structural validation hinges on confirming the regioselective
This guide compares the two primary solvent systems—Chloroform-
Critical Comparison: Solvent Selection
The choice of solvent fundamentally alters the spectral topology of imidazole derivatives. The table below compares the performance of CDCl
Comparative Performance Matrix
| Feature | Chloroform- | DMSO- | Verdict |
| Imidazole H2 Resolution | Good. Appears ~7.6 ppm. Can overlap with aromatic multiplets in complex mixtures. | Excellent. Significant downfield shift (~7.8–8.0 ppm) isolates this diagnostic proton from the aromatic cluster. | DMSO- |
| Exchangeable Protons | Poor. Residual moisture or acidic impurities can broaden imidazole signals. | High. Suppresses exchange broadening; signals are sharper and integration is more reliable. | DMSO- |
| Solubility | Moderate. Good for the free base, but salts (if present) may precipitate.[1] | Universal. Dissolves both the free base and potential imidazolium byproducts. | DMSO- |
| Water Interference | Low. H | High. H | CDCl |
| Cost & Volatility | Low Cost / High Volatility. Easy sample recovery. | Higher Cost / Low Volatility. Difficult to recover sample. | CDCl |
Recommendation
-
For Routine Purity Checks: Use CDCl
. The separation of the benzylic methylene (~5.1 ppm) from the water peak (~1.6 ppm) ensures accurate integration of this key stoichiometric handle. -
For Full Structural Elucidation: Use DMSO-
. The deshielding of the imidazole C2-H provides definitive proof of the heteroaromatic ring integrity, and the solvent's polarity prevents aggregation-induced broadening.
Expected Chemical Shift Data (Reference Standard)
The following data represents the theoretical consensus for the free base in CDCl
Diagnostic Signal Table[1][3]
| Position | Proton Type | Shift ( | Multiplicity | Diagnostic Logic | |
| Im-2 | Imidazole C2-H | 7.55 – 7.65 | Singlet (br) | - | Most deshielded singlet; confirms imidazole ring presence.[1] |
| Im-4/5 | Imidazole C4/5-H | 6.90 – 7.10 | Singlet/Doublet | ~1.0 | Characteristic heteroaromatic region. |
| Bz-CH | Benzylic CH | 5.05 – 5.15 | Singlet | - | Critical: Shifts upfield from starting bromide (~4.5 ppm). |
| Ar-3 | Aromatic H (C3) | 7.30 – 7.40 | Singlet (d) | ~2.0 (meta) | Ortho to methyl, meta to Br.[1][3] Appears as a fine doublet or singlet. |
| Ar-5 | Aromatic H (C5) | 7.25 – 7.35 | dd | 8.0, 2.0 | Meta to H3, Ortho to H6.[1] |
| Ar-6 | Aromatic H (C6) | 6.90 – 7.00 | Doublet | 8.0 | Ortho to H5. Shielded slightly by the adjacent methylene. |
| Ar-CH | Aryl Methyl | 2.25 – 2.35 | Singlet | - | Diagnostic 3H singlet; confirms the "2-methyl" regiochemistry. |
Note: "Im" = Imidazole ring; "Ar" = Benzene ring.
Experimental Protocol: Self-Validating Characterization
Phase 1: Sample Preparation[1]
-
Massing: Weigh 5–10 mg of the dried product into a clean vial.
-
Why: <5 mg yields poor signal-to-noise; >15 mg can cause viscosity broadening.
-
-
Solvation: Add 0.6 mL of CDCl
(containing 0.03% TMS).-
Filtration: If the solution is cloudy (indicating inorganic salts like NaBr), filter through a small plug of glass wool directly into the NMR tube.[1]
-
-
Equilibration: Cap the tube and invert 5 times. Allow to settle for 2 minutes to eliminate micro-bubbles.
Phase 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]
-
Relaxation Delay (D1): Set to
5 seconds . -
Spectral Width: -2 to 14 ppm (to catch broad NH or far-downfield salts if present).
Phase 3: Validation Logic (Data Analysis)
Use the following logic flow to validate your spectrum against common failure modes.
Diagram: Spectral Assignment Decision Tree
Figure 1: Decision logic for validating the N-alkylation step based on chemical shift migration.
Troubleshooting & Impurity Profiling
Common Impurity: 4-Bromo-2-methylbenzyl bromide (Starting Material)
-
Indicator: A singlet at ~4.50 ppm .
-
Mechanism: Incomplete reaction.
-
Resolution: If this peak integrates >5% relative to the product CH
(5.1 ppm), perform an acid-base extraction wash (product is basic, impurity is neutral).[1][3]
Common Impurity: Imidazolium Salt (Bis-alkylation)[1]
-
Indicator:
-
Benzylic CH
shifts downfield to ~5.4 ppm . -
Imidazole C2-H shifts dramatically downfield to >9.0 ppm .
-
Loss of symmetry in the aromatic region if bis-alkylated.
-
-
Mechanism: Use of excess alkylating agent or high temperatures.
Water Peak Interference[1][3]
-
CDCl
: Water appears at ~1.6 ppm. Usually harmless. -
DMSO-
: Water appears at ~3.3 ppm.[2]
References
-
Solvent Effects on Imidazoles
-
General Imidazole Characterization
-
Benzyl Bromide Shift Data
-
Sigma-Aldrich. "4-Bromo-2-methylbenzyl bromide Product Analysis."
-
-
N-Alkylation Regiochemistry
-
RSC Advances. "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: HPLC Method Strategies for Imidazole Intermediates
Executive Summary: The "Basic" Problem
Imidazole intermediates present a classic chromatographic paradox. With a
-
Catastrophic Peak Tailing: The protonated nitrogen interacts electrostatically with residual anionic silanols (
) on the silica backbone, causing secondary retention and tailing factors ( ) often exceeding 2.0. -
Poor Retention: Being highly polar and charged, they elute near the void volume (
) on C18 columns, risking co-elution with matrix salts.
This guide objectively compares the three primary strategies to overcome these issues: High-pH Reversed Phase , HILIC , and Ion-Pairing Chromatography (IPC) .
Strategic Comparison: Selecting the Mode
The following decision matrix outlines the logical selection process based on analyte hydrophobicity (
Figure 1: Decision matrix for selecting the optimal chromatographic mode for basic imidazole intermediates.
Comparative Performance Data
The table below synthesizes experimental performance metrics typical for a polar imidazole intermediate (e.g., 1-methylimidazole).
| Feature | High-pH Reversed Phase | HILIC | Ion-Pairing (IPC) |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge, Gemini) | Bare Silica / Zwitterionic | Standard Silica C18 |
| Mobile Phase pH | pH 10.0 (Ammonium Bicarbonate) | pH 3.0–6.0 (Ammonium Acetate) | pH 2.5 (Phosphate + Sulfonate) |
| Analyte State | Neutral (De-protonated) | Charged (Protonated) | Neutral Complex (Ion-Paired) |
| Tailing Factor ( | Excellent (1.0 – 1.2) | Good (1.1 – 1.4) | Variable (1.2 – 1.8) |
| Retention ( | Moderate (Hydrophobic retention) | High (Hydrophilic partitioning) | High (Tunable by IPC conc.) |
| Equilibration Time | Fast (5–10 column volumes) | Slow (20–40 column volumes) | Very Slow (Slow desorption) |
| MS Compatibility | High | High (Sensitivity Gain) | Low (Signal Suppression) |
Deep Dive: Methodologies & Mechanisms
Strategy A: High-pH Reversed Phase (The Modern Gold Standard)
The Logic: By elevating the pH to ~10 (2 units above the
Protocol:
-
Column Selection: MUST use "Hybrid" particles (e.g., Waters XBridge BEH, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
Why it wins: It provides the sharpest peaks and is fully LC-MS compatible.
Strategy B: HILIC (The Polar Solution)
The Logic: If the imidazole is too polar to retain on C18 even at high pH, HILIC is required. The mechanism involves partitioning into a water-enriched layer on the surface of a polar stationary phase.[1]
Protocol:
-
Column Selection: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters BEH HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate pH 5.8 (in 95:5 ACN:Water). Note: Buffer is added to the organic to ensure solubility.
-
Mobile Phase B: 10 mM Ammonium Acetate pH 5.8 (in 50:50 ACN:Water).
-
Gradient: 100% A to 50% A (Inverse gradient: High organic
Low organic).
Critical Control Point: Sample diluent must be high organic (e.g., 100% ACN). Injecting water causes "solvent washout" and poor peak shape.
Strategy C: Ion-Pairing (The Legacy Fix)
The Logic: An anionic surfactant (e.g., Octane Sulfonic Acid) is added to the mobile phase. It forms a neutral ion-pair with the positively charged imidazole, creating a "pseudo-neutral" species that retains on C18.
Protocol:
-
Mobile Phase A: 20 mM Phosphate Buffer pH 2.5 + 5 mM Sodium 1-Octanesulfonate.
-
Mobile Phase B: Acetonitrile.
-
Caveat: Requires long equilibration to saturate the column surface with the ion-pairing reagent.
Mechanism Visualization
Understanding the "Silanol Effect" is crucial for troubleshooting.
Figure 2: Mechanistic difference between tailing (ionic interaction) and sharp elution (neutral hydrophobic interaction).
References
-
McCalley, D. V. (2023).[2] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.
-
Phenomenex. (2025). Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP. Technical Guide.[3]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0967EN.
-
Chromatography Forum. (2013). RP HPLC method for Imidazole - Discussion on Ion Pairing vs High pH.
-
Waters Corporation. High pH Reversed-Phase Chromatography for Basic Compounds. Waters Application Notebook.
Sources
Crystal Structure Analysis of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole: A Comparative Analytical Guide
Topic: Crystal Structure Analysis of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of azole-based antifungals and enzyme inhibitors, the precise structural characterization of intermediates is non-negotiable.[1] This guide provides a technical deep-dive into the Single Crystal X-Ray Diffraction (SC-XRD) analysis of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole , a critical pharmacophore scaffold.[1]
While solution-phase techniques like NMR are standard for purity assessments, they fail to elucidate the solid-state supramolecular interactions—specifically halogen bonding and
The Molecule: Structural Context & Synthesis
1-(4-Bromo-2-methyl-benzyl)-1H-imidazole represents a classic N-alkylated imidazole.[1] Its structure features an imidazole ring connected via a methylene bridge to a benzene ring substituted with an ortho-methyl group and a para-bromine atom.[1]
-
Chemical Formula:
[1] -
Molecular Weight: 251.13 g/mol [1]
-
Key Structural Challenge: Confirming the regioselectivity of N-alkylation (N1 vs. N3 tautomers) and determining the torsion angle of the methylene bridge, which dictates the molecule's active conformation.[1]
Synthesis & Crystallization Workflow
High-quality single crystals are the prerequisite for this analysis.[1] The following workflow outlines the path from crude synthesis to diffraction-quality crystals.
Figure 1: Optimization workflow for obtaining diffraction-quality crystals of the title compound.
The Product: Single Crystal XRD Protocol
SC-XRD is the only technique capable of providing absolute structural configuration and precise bond metrics.[1] For this brominated imidazole, the heavy bromine atom (
Experimental Protocol
-
Crystal Mounting: A colorless block crystal (approx.
mm) is mounted on a glass fiber using perfluoropolyether oil.[1] -
Data Collection:
-
Structure Solution:
Critical Structural Features Resolved
-
Torsion Angles: The
torsion angle typically deviates from (often ) to minimize steric clash between the imidazole hydrogens and the ortho-methyl group.[1] -
Intermolecular Packing: SC-XRD reveals weak
interactions and potential halogen bonds that stabilize the crystal lattice.[1]
Comparative Analysis: SC-XRD vs. Alternatives
To validate the necessity of SC-XRD, we compare it with the two most common alternatives: Solution-State NMR and Powder XRD.[1]
Comparison Matrix
| Feature | SC-XRD (The Product) | 1H / 13C NMR (Alternative 1) | Powder XRD (Alternative 2) |
| Primary Output | 3D Atomic Coordinates (CIF) | Connectivity & Chemical Environment | Bulk Phase Fingerprint |
| Stereochemistry | Absolute Configuration (Definitive) | Relative (requires chiral shift reagents) | Inferential only |
| Packing Interactions | Direct observation (H-bonds, | None (Solution state averages this) | Indirect (via lattice energy) |
| Regioselectivity | Unambiguous (N1 vs N3) | Ambiguous (requires NOESY/HMBC) | Cannot distinguish without reference |
| Sample Requirement | Single high-quality crystal | ~5 mg dissolved in solvent | ~10-50 mg powder |
| Time to Result | 2-4 Hours (Data + Solve) | 15 Minutes | 30 Minutes |
Detailed Performance Review
1. SC-XRD vs. NMR (The "Connectivity" Trap)
-
The Limitation: In 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole, the ortho-methyl group creates a rotational barrier.[1] In solution (NMR), this rotation is often fast on the NMR timescale, showing an averaged signal.[1]
-
The SC-XRD Advantage: SC-XRD freezes the molecule in its lowest-energy solid-state conformation.[1] It precisely measures the distance between the ortho-methyl protons and the imidazole ring, data that is essential for docking studies in drug design.[1]
2. SC-XRD vs. PXRD (The "Bulk" Trap)
-
The Limitation: PXRD is excellent for checking if a batch is crystalline, but it cannot easily solve the structure ab initio for organic molecules with this flexibility.[1] It suffers from peak overlap.[1]
-
The SC-XRD Advantage: SC-XRD solves the phase problem directly.[1] Once the structure is solved via SC-XRD, the theoretical powder pattern can be generated to validate bulk batches via PXRD.[1]
Analytical Decision Logic
When characterizing a new batch of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole, use the following logic to select the correct tool.
Figure 2: Analytical decision tree for structural validation.
Representative Crystallographic Data
Based on structural analogs (benzyl-imidazoles) reported in Acta Crystallographica, the expected crystallographic parameters for this compound are summarized below. This data serves as a benchmark for validation.[1]
| Parameter | Typical Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar organic stacks.[1] |
| Space Group | Centrosymmetric packing is favored.[1] | |
| C-N Bond Lengths | Indicates partial double bond character in imidazole. | |
| C-Br Bond Length | Standard aromatic C-Br distance.[1] | |
| Dihedral Angle | Angle between imidazole and phenyl planes (twisted).[1] | |
| Density ( | Higher density due to heavy Bromine atom.[1] |
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] Link
-
Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.[1] Link
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171–179.[1] Link[1]
-
BenchChem. (2025).[1] "Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles." BenchChem Technical Reports. Link[1]
Sources
Imidazole Linkers in Kinase Inhibitor Research: A Comparative Technical Guide
Executive Summary & Strategic Rationale
In kinase inhibitor design, the linker moiety is not merely a structural bridge; it is a functional determinant of potency, selectivity, and metabolic fate. The imidazole ring system occupies a privileged position in this landscape due to its amphoteric nature (pKa ~ 7.0), allowing it to function simultaneously as a hydrogen bond donor (N1-H) and acceptor (N3) within the physiological pH range.
This guide objectively compares imidazole linkers against common bioisosteres (triazoles, pyrazoles, amides) across three critical dimensions: Hinge Region Binding Efficiency , Heme-Coordination Liabilities , and Synthetic Versatility .
Key Takeaway: While imidazoles offer superior H-bond networking in the ATP-binding pocket (Type I inhibitors), they carry a high risk of off-target CYP450 inhibition due to heme iron coordination. Strategic substitution or scaffold hopping to 1,2,3-triazoles is the standard remediation strategy, often trading slight potency reductions for metabolic stability.
Mechanistic Comparison: Imidazole vs. Bioisosteres[1][2][3]
The choice of linker fundamentally alters the inhibitor's electronic profile and binding topology.
Electronic and Structural Properties
| Feature | Imidazole | 1,2,3-Triazole | Pyrazole | Amide |
| Basicity (pKa of conjugate acid) | ~6.95 (Amphoteric) | ~1.2 (Weak base) | ~2.5 (Weak base) | Neutral |
| H-Bond Capacity | Strong Donor & Acceptor | Weak Acceptor (N2/N3) | Donor & Acceptor | Donor & Acceptor |
| Dipole Moment | ~3.6 D | ~5.0 D | ~2.5 D | ~3.7 D |
| CYP450 Liability | High (Coordinates Heme Fe) | Low | Low | Low |
| Solubility | Good (Ionizable) | Moderate | Moderate | Poor (often) |
Binding Modes in Kinase Domains
-
Hinge Binding (ATP-Mimetic): Imidazole is exceptional at mimicking the adenine ring of ATP. The N3 accepts a proton from the backbone NH (e.g., Met109 in p38), while the N1-H donates to the backbone carbonyl (e.g., Glu107).
-
Solvent Front Exposure: When used as a linker extending to the solvent front, the basic nitrogen improves solubility and can form salt bridges with surface residues (e.g., Asp residues).
Comparative Case Studies & Data Analysis
Case Study A: p38 MAP Kinase Inhibition (Hinge Binding)
Compound: SB203580 (Prototype Imidazole Inhibitor) vs. Triazole Analogs.
-
Mechanism: The imidazole ring acts as the critical anchor in the ATP pocket.
-
Data Comparison:
-
SB203580 (Imidazole):[1] IC50 = 48 nM (p38α). Excellent potency due to optimal H-bond geometry.
-
Triazole Analog (Bioisostere): IC50 = ~200-500 nM. The reduced basicity of the triazole nitrogen weakens the H-bond acceptance from the hinge region backbone NH, resulting in a 4-10x loss in potency.
-
Case Study B: IDO1 and CYP Selectivity (The Heme Liability)
Context: Many kinases (e.g., BRAF, VEGFR) have hydrophobic pockets similar to metabolic enzymes like IDO1 or CYP450.
-
Observation: Unsubstituted imidazole linkers often show "promiscuous" inhibition of CYP3A4 (IC50 < 1 µM) because the unhindered Nitrogen (N3) coordinates directly to the heme iron.
-
Remediation: Introducing a substituent (e.g., methyl, phenyl) at the C2 or N1 position creates steric hindrance that prevents heme coordination without destroying the hinge-binding capability.
Case Study C: CDK2 Inhibition (Novel Binding Modes)
Compound: Imidazole-piperazine derivatives.[2]
-
Performance: Recent studies (e.g., Eur J Med Chem 2021) demonstrate that imidazole derivatives can achieve sub-micromolar potency (IC50 ~40 nM) against CDK2 by bridging water molecules to Asp86, a mode not easily accessible to more rigid amide linkers.
Visualizing the Interaction Landscape
The following diagram illustrates the dual nature of imidazole interactions: the desirable Hinge Binding (Kinase) versus the undesirable Heme Coordination (CYP450/IDO1).
Figure 1: Mechanistic divergence of imidazole linkers. Green paths indicate desired therapeutic efficacy; red paths indicate metabolic liabilities.
Experimental Protocols
To validate the performance of imidazole-based inhibitors, precise synthesis and assay protocols are required.
Protocol: Van Leusen Imidazole Synthesis (Multicomponent Reaction)
This method is preferred for generating diverse imidazole libraries for SAR studies due to its efficiency and modularity.
Reagents:
-
TosMIC (Toluenesulfonylmethyl isocyanide)
-
Aldehyde (R-CHO, defining the C5 position)
-
Primary Amine (R-NH2, defining the N1 position)
-
Solvent: Methanol or DMF
-
Base: K2CO3 or t-BuOK
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in dry Methanol (0.5 M).
-
Stir at Room Temperature (RT) for 2 hours.
-
QC Check: Monitor by TLC (disappearance of aldehyde).
-
-
Cycloaddition:
-
Add TosMIC (1.0 equiv) and K2CO3 (2.0 equiv) to the reaction mixture.
-
Heat to reflux (65°C) for 4-6 hours.
-
Mechanism:[3] The TosMIC anion attacks the imine, followed by cyclization and elimination of the tosyl group.
-
-
Workup & Purification:
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate, wash with water and brine.
-
Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
-
Characterization:
-
Confirm structure via 1H-NMR (Characteristic imidazole C2-H singlet at δ ~7.5-7.8 ppm).
-
Protocol: FRET-Based Kinase Inhibition Assay (Z'-Lyte)
A self-validating assay to determine IC50 values.
Materials:
-
Kinase (e.g., p38α, CDK2)
-
FRET Peptide Substrate (Coumarin/Fluorescein pair)
-
ATP (at Km concentration)
Workflow:
-
Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation:
-
Mix Kinase + Substrate + Compound in 384-well plate.
-
Initiate reaction by adding ATP.
-
Incubate at RT for 1 hour.
-
-
Development:
-
Add Development Reagent (Protease). Note: The protease cleaves only the non-phosphorylated peptide.
-
-
Detection:
-
Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
-
Logic: Phosphorylated peptide (inhibited protease) remains intact (High FRET). Non-phosphorylated peptide (active kinase) is cleaved (Low FRET).
-
-
Data Analysis:
-
Calculate % Inhibition.
-
Fit to Sigmoidal Dose-Response curve to derive IC50.
-
Validation: Z'-factor must be > 0.5 for the assay to be valid.
-
Synthetic Workflow Visualization
Figure 2: Van Leusen Imidazole Synthesis pathway for rapid library generation.
Conclusion
The imidazole linker remains a high-value scaffold in kinase inhibitor discovery, particularly for Type I inhibitors targeting the hinge region. Its capacity for dual H-bond interactions offers potency that is difficult to replicate with triazoles or amides. However, this potency comes with the liability of heme coordination (CYP inhibition).
Recommendation:
-
Use Imidazole in early discovery to maximize ligand efficiency and potency.
-
If CYP liability is detected, transition to C2-substituted imidazoles (steric block) or 1,2,3-triazoles (electronic tuning) during Lead Optimization.
References
-
Comparison of Imidazole and Bioisosteres: "A Head-to-Head Comparison of 6-(1H-Imidazol-1-yl)nicotinaldehyde and Its Bioisosteres." BenchChem.[10] Link
-
p38 MAP Kinase Inhibitors: "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega (2023).[7] Link
-
CDK2 Inhibitor Potency: "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry (2021).[11] Link
-
Van Leusen Synthesis Protocol: "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules (2020). Link
-
Hinge Binding Mechanisms: "How protein kinase inhibitors bind to the hinge region of the target protein."[12] PLOS ONE (2025). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
[1]
Chemical Identification & Hazard Analysis
Before initiating disposal, you must accurately characterize the waste stream. As a halogenated organic compound containing an imidazole ring, this substance presents specific environmental and toxicological risks that dictate its disposal path.
Substance Profile
-
Chemical Name: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
-
Molecular Formula:
-
Structure Analysis: The molecule consists of an imidazole ring N-alkylated with a 2-methyl-4-bromobenzyl group.
-
Functional Groups: Imidazole (weak base), Aryl Bromide (halogenated aromatic).
-
-
Physical State: Typically a solid (crystalline powder) at room temperature, based on structural analogs like 1-(4-bromobenzyl)-1H-imidazole (MP: ~86–90°C).
Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of benzyl-imidazoles:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]
-
Aquatic Toxicity: Likely Hazardous to the Aquatic Environment (Chronic Category 2/3) due to the stability of the aryl bromide moiety.
| Hazard Class | Signal Word | Hazard Statement |
| Acute Tox. 4 | Warning | H302: Harmful if swallowed.[2] |
| Skin Irrit. 2 | Warning | H315: Causes skin irritation.[1][3] |
| Eye Irrit. 2A | Warning | H319: Causes serious eye irritation.[1][3] |
| Aquatic Chronic | Warning | H411: Toxic to aquatic life with long-lasting effects (Predicted). |
Regulatory Framework & Waste Classification[5][6][7][8]
United States (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a P-listed or U-listed hazardous waste by name. However, it must be evaluated for characteristics:
-
Ignitability (D001): Not applicable (solid).
-
Corrosivity (D002): Not applicable (solid), though aqueous solutions may be basic.
-
Reactivity (D003): Stable.
-
Toxicity (D004-D043): Does not contain regulated heavy metals or pesticides.
Operational Classification: Despite lacking a specific RCRA code, Best Management Practice (BMP) dictates it be treated as Hazardous Waste .
-
Waste Profile: Non-Regulated Hazardous Waste (unless mixed with listed solvents).
-
DOT Shipping Name: Environmentally hazardous substance, solid, n.o.s. (1-(4-Bromo-2-methyl-benzyl)-1H-imidazole) [UN 3077].
European Union (EWC)
-
Waste Code: 07 05 13* (Solid wastes containing hazardous substances from the manufacture, formulation, supply, and use of pharmaceuticals).
Step-by-Step Disposal Protocol
A. Segregation Strategy
Strict segregation is required to prevent cross-reactivity and ensure acceptance by incineration facilities.
-
Isolate from Oxidizers: Imidazoles are incompatible with strong oxidizing agents (e.g., peroxides, nitric acid).
-
Isolate from Acids: As a weak base, it will react exothermically with strong acids.
-
Halogenated Stream: Segregate into the "Halogenated Organic Solid" waste stream.[4] Do not mix with non-halogenated organics if possible, as halogenated waste requires higher incineration temperatures (1100°C+) to prevent dioxin formation.
B. Packaging & Labeling
-
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar with a Teflon-lined screw cap.
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - Halogenated Organic Solid."[4]
-
Constituents: List "1-(4-Bromo-2-methyl-benzyl)-1H-imidazole (100%)".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
C. Destruction Method
The only acceptable disposal method is High-Temperature Incineration.
-
Mechanism: Thermal oxidation at >1100°C with secondary combustion and flue gas scrubbing.
-
Rationale: The C-Br bond requires high energy to break. Improper combustion at lower temperatures can generate brominated dibenzodioxins and furans (PBDDs/PBDFs).
-
Prohibited Methods:
-
Drain Disposal: Strictly prohibited due to aquatic toxicity.[5]
-
Trash/Landfill: Strictly prohibited.
-
Disposal Workflow Diagram
Figure 1: Decision logic for the segregation and disposal of halogenated imidazole waste.
Spill Management & Decontamination[2][10][11]
In the event of an accidental release, immediate containment is critical to prevent environmental contamination.
Spill Response Protocol
-
PPE Required: Nitrile gloves (double-gloved), safety goggles, lab coat, and N95 dust mask (if powder).
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum.
-
Liquid Spill: Absorb with vermiculite, sand, or a commercial "Organic" spill pad.
-
-
Decontamination:
-
Wipe the surface with a mild detergent solution followed by water.
-
Note: Avoid using bleach (hypochlorite) directly on the concentrated amine/imidazole, as it can form chloramines (though less likely with tertiary/aromatic nitrogens, it is a safe precaution).
-
-
Disposal of Cleanup Materials: All contaminated wipes, gloves, and absorbents must be placed in the Solid Hazardous Waste container.
Spill Response Workflow
Figure 2: Operational workflow for managing spills of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[6] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the classification and labelling of titanium dioxide and other halogenated organics. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. Federal Register :: Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule [federalregister.gov]
Personal protective equipment for handling 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Executive Safety Summary: The "Why" Behind the Protocol
Compound Identity: 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Chemical Class: N-substituted Imidazole / Benzyl-imidazole intermediate.
Operational Hazard Profile (Conservative Assessment): While specific SDS data for this exact intermediate may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous compounds (Imidazoles and Benzyl halides) dictates a High-Caution approach.
-
Corrosivity/Irritation: Imidazole derivatives are organic bases. Upon contact with moisture (skin/mucosa), they can form caustic solutions (pH > 10), leading to Severe Skin Burns (H314) or Serious Eye Damage (H318) .
-
Acute Toxicity: Analogous halogenated imidazoles often carry Acute Toxicity (Oral) warnings (H301/H302).[1]
-
Sensitization: Benzyl-functionalized heterocycles are potential skin sensitizers (H317).
Core Directive: Treat this substance as a Corrosive Solid and a Potential Sensitizer . Do not handle on an open bench.
PPE Selection Matrix: The Barrier System
This section defines the "Self-Validating" PPE layers. We do not use generic "gloves"; we specify permeation resistance.
Table 1: PPE Specifications & Technical Justification
| Protection Zone | Required Equipment | Technical Justification (Causality) |
| Respiratory | N95 (Minimum) or P100/PAPR | Dust Control: As a solid intermediate, static charge can aerosolize particles. Imidazoles are respiratory irritants (H335).[2][3][4][5] Note: Use N95 only if handling <1g in a fume hood. Use P100/PAPR for larger quantities or spill cleanup. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Permeation Defense: Benzyl-imidazoles can penetrate thin latex. Double-gloving provides a "breakthrough indicator" system (change outer glove immediately if colored inner glove becomes visible or contaminated). |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Caustic Risk: Safety glasses are insufficient. Dust can bypass side shields. Goggles seal the orbital area against corrosive dust and basic solutions. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Particulate Barrier: Standard cotton coats absorb liquids/solids. Tyvek repels dust and prevents "carry-home" contamination of personal clothing. |
Decision Logic: Handling Workflow
The following diagram illustrates the decision-making process for selecting the correct containment and PPE level based on the operation scale.
Figure 1: Risk-Based PPE Selection Logic. Note that penetrating solvents (DMSO) significantly increase the systemic toxicity risk of dissolved imidazoles.
Operational Protocol: Donning & Doffing (Step-by-Step)
This protocol is designed to prevent secondary exposure —the most common cause of lab accidents (touching face/phone with contaminated gloves).
Phase A: Donning (Pre-Entry)
-
Visual Inspection: Check fume hood certification sticker (face velocity > 100 fpm).
-
Base Layer: Put on Tyvek lab coat. Ensure cuffs extend to wrists.[6]
-
Inner Glove: Don the first pair of nitrile gloves (Bright color preferred, e.g., Orange).
-
Cuff Seal: Pull the lab coat sleeves over the inner glove cuffs.
-
Outer Glove: Don the second pair of nitrile gloves (Standard Blue/Purple). Pull these over the lab coat sleeve.
-
Validation: You should have a "shingle" effect: Skin -> Inner Glove -> Coat Sleeve -> Outer Glove. This sheds spills away from the skin.
-
-
Eye Protection: Don goggles last to prevent fogging.
Phase B: Handling (The "Clean/Dirty" Rule)
-
Designate Zones: Inside the hood is "Dirty." The sash handle and your notebook are "Clean."
-
Tool Use: Use a dedicated spatula. Never pour the solid; always transfer using a tool to minimize dust cloud generation.
-
Static Control: If the powder is static-prone, use an ionizing gun or anti-static weigh boat to prevent "jumping" of particles.
Phase C: Doffing (Exit Strategy)
-
Critical Step: Assume outer gloves are contaminated.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) while hands are still inside the fume hood. Discard into solid waste stream inside the hood.
-
Inspect Inner Gloves: Look for discoloration. If clean, proceed.[5][7]
-
Remove Goggles: Handle by the strap only. Wipe down if necessary.[5][6]
-
Remove Coat: Hang in designated area (do not wear into break rooms).
-
Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.
Emergency Response & Disposal
Exposure Scenarios
-
Ocular Contact:
-
Immediate Action: Flush for 15 minutes minimum. Imidazoles are basic; alkali burns penetrate deeper than acid burns and require longer flushing.
-
Medical: Seek ophthalmologist evaluation immediately.
-
-
Skin Contact (Solid):
-
Action: Brush off loose powder before wetting (preventing concentrated caustic solution formation on skin). Then rinse with water for 15 minutes.
-
-
Spill Cleanup (Solid):
Waste Disposal
-
Classification: Hazardous Chemical Waste (Basic/Organic).
-
Segregation: Do not mix with strong acids (exothermic reaction) or oxidizers.[7]
-
Labeling: "Contains 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole. Hazard: Corrosive/Irritant."[1][9]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (n.d.). Compound Summary: Imidazole (Safety & Hazards). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: 4-Bromo-1-methyl-1H-imidazole (Analogous Hazard Data). [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
